S-p-Tolylmercapturic Acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
BLXYZSPVHHRSAK-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of S-p-Tolylmercapturic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of S-p-Tolylmercapturic Acid, also known as N-acetyl-S-(4-methylphenyl)-L-cysteine. This mercapturic acid is a metabolite of toluene and serves as a biomarker for exposure to this common industrial solvent. The methodologies detailed herein are based on established chemical principles and published synthetic strategies for analogous compounds, offering a robust framework for laboratory-scale production and purification.
Overview of this compound
This compound is a conjugate of N-acetyl-L-cysteine and a metabolite of toluene. In biological systems, toluene is metabolized, and the resulting electrophilic intermediates are conjugated with glutathione (GSH).[1] Subsequent enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the cysteine conjugate, yields the corresponding mercapturic acid, which is then excreted.[2] The synthesis of this compound is crucial for generating analytical standards for toxicological and occupational exposure studies.
Synthesis of this compound
The chemical synthesis of this compound can be efficiently achieved through a sulfa-Michael addition of p-thiocresol to a suitable N-acetyl-L-cysteine derivative. A common and high-yielding approach involves the reaction of p-thiocresol with methyl 2-acetamidoacrylate (MAA), followed by the hydrolysis of the resulting methyl ester.[1]
Synthetic Pathway
The synthesis is typically a two-step process:
-
Sulfa-Michael Addition: Reaction of p-thiocresol with methyl 2-acetamidoacrylate (MAA) in the presence of a base and a phase transfer catalyst to yield methyl S-p-tolylmercapturate.
-
Hydrolysis: Saponification of the methyl ester to afford the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a general method for the synthesis of methyl S-arylmercapturates.[1]
Step 1: Synthesis of Methyl S-p-tolylmercapturate
-
To a solution of methyl 2-acetamidoacrylate (MAA) (1.0 eq) in toluene, add p-thiocresol (1.4 eq).
-
To this mixture, add a phase transfer catalyst such as Aliquat 336 (0.08 eq) and powdered potassium carbonate (0.3 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent (e.g., diethyl ether).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl S-p-tolylmercapturate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl S-p-tolylmercapturate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (e.g., 1 M aqueous solution) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
The product may precipitate upon acidification. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the synthesized this compound is essential to remove unreacted starting materials, by-products, and residual solvents. A combination of chromatographic and non-chromatographic techniques can be employed.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate is typically effective. The exact gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization should be determined experimentally. A mixture of solvents, such as acetone/diethyl ether or methanol/water, may be effective.[3]
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on reported yields for similar compounds.[1][3]
Table 1: Synthesis Data
| Parameter | Value | Reference |
| Starting Materials | ||
| Methyl 2-acetamidoacrylate | 1.0 eq | [1] |
| p-Thiocresol | 1.4 eq | [1] |
| Potassium Carbonate | 0.3 eq | [1] |
| Aliquat 336 | 0.08 eq | [1] |
| Reaction Conditions | ||
| Solvent | Toluene | [1] |
| Temperature | Room Temperature | [1] |
| Yield | ||
| Expected Yield (Methyl Ester) | 70-95% | [1] |
| Expected Overall Yield (Acid) | 60-85% |
Table 2: Purification and Characterization Data
| Parameter | Method | Expected Result |
| Purification | ||
| Primary Method | Silica Gel Chromatography | Removal of non-polar impurities |
| Secondary Method | Recrystallization | High purity crystalline solid |
| Purity Assessment | ||
| HPLC | Reversed-phase | >95% |
| Characterization | ||
| ¹H NMR | (CDCl₃ or DMSO-d₆) | Peaks corresponding to tolyl, N-acetyl, and cysteine protons |
| ¹³C NMR | (CDCl₃ or DMSO-d₆) | Peaks corresponding to aromatic, carbonyl, and aliphatic carbons |
| Mass Spectrometry | ESI-MS | [M-H]⁻ or [M+H]⁺ corresponding to C₁₂H₁₅NO₃S |
| Melting Point | - | To be determined |
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound. The described sulfa-Michael addition followed by hydrolysis is a reliable and high-yielding synthetic route. Subsequent purification by column chromatography and recrystallization should afford the target compound in high purity, suitable for use as an analytical standard in research and drug development settings. It is recommended that all experimental procedures be carried out by trained personnel in a well-equipped laboratory, following all necessary safety precautions.
References
An In-Depth Technical Guide to the S-p-Tolylmercapturic Acid (S-p-TMA) Metabolic Pathway in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-p-Tolylmercapturic acid (S-p-TMA) is a minor but highly specific urinary metabolite of toluene, a widely used industrial solvent. Its formation is a testament to the intricate network of xenobiotic metabolism in humans, involving a multi-step enzymatic cascade. This technical guide provides a comprehensive overview of the S-p-TMA metabolic pathway, from the initial oxidative activation of toluene to the final excretion of the mercapturic acid. It is designed to serve as a core resource for researchers in toxicology, drug metabolism, and occupational health, offering detailed insights into the enzymatic players, quantitative aspects of metabolism, and the analytical methodologies for its detection. Understanding this pathway is crucial for the development of sensitive biomarkers for toluene exposure and for elucidating the mechanisms of toluene-induced toxicity.
The Metabolic Journey from Toluene to this compound
The biotransformation of toluene in humans primarily follows two main routes: side-chain oxidation, which is the major pathway, and aromatic ring oxidation, a minor route that leads to the formation of S-p-TMA.
Aromatic Ring Oxidation: The Genesis of p-Cresol
The initial and rate-limiting step in the formation of S-p-TMA is the oxidation of the aromatic ring of toluene. This reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver. While side-chain hydroxylation to form benzyl alcohol is the predominant metabolic fate of toluene, a small fraction undergoes oxidation at the aromatic ring.
Specifically, the formation of a toluene-4,5-oxide intermediate is the proposed first step in the pathway leading to p-cresol. This epoxide is a reactive electrophile. The subsequent rearrangement of this epoxide leads to the formation of p-cresol. Several CYP isozymes have been implicated in the aromatic hydroxylation of toluene, with varying contributions:
-
CYP2E1: This is a key enzyme in toluene metabolism, responsible for both side-chain and ring oxidation.
-
CYP2B6: This isozyme also contributes to the formation of p-cresol from toluene[1][2].
-
CYP1A2: This enzyme has been shown to catalyze the formation of both o- and p-cresol[1][2].
The relative contribution of these enzymes can be influenced by factors such as genetic polymorphisms, induction by other xenobiotics, and the concentration of toluene.
The Mercapturic Acid Pathway: Detoxification and Excretion
The reactive toluene-4,5-oxide intermediate is a prime target for detoxification via the mercapturic acid pathway. This pathway is a crucial mechanism for eliminating electrophilic compounds from the body.
The electrophilic toluene-4,5-oxide is conjugated with the endogenous antioxidant, glutathione (GSH), in a reaction catalyzed by Glutathione S-transferases (GSTs). This enzymatic reaction opens the epoxide ring and forms a stable glutathione conjugate. Several cytosolic GSTs are involved in this detoxification step, with isoforms from the Mu (GSTM) and Theta (GSTT) classes being particularly important for the conjugation of epoxides.
The newly formed glutathione conjugate undergoes a series of enzymatic cleavages in the kidneys.
-
γ-Glutamyltranspeptidase (GGT) removes the glutamate residue.
-
A dipeptidase then cleaves the glycine residue, leaving a cysteine conjugate.
Finally, the cysteine conjugate is acetylated by N-acetyltransferase (NAT) to form the final, water-soluble, and readily excretable this compound (S-p-TMA).
Figure 1: this compound (S-p-TMA) metabolic pathway.
Quantitative Aspects of S-p-TMA Metabolism
The formation of S-p-TMA represents a minor fraction of overall toluene metabolism. However, its high specificity makes it a valuable biomarker for assessing toluene exposure.
Enzyme Kinetics
Precise kinetic parameters for the human enzymes involved in each step of the S-p-TMA pathway are not extensively documented in the literature. However, data from related substrates and enzyme systems provide valuable estimates.
Table 1: Estimated Kinetic Parameters for Enzymes in the S-p-TMA Pathway
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Human CYP2E1 | Toluene (for benzyl alcohol) | ~9-20 | ~1.5-3.0 | [3] |
| Human GSTT1 | Benzene Oxide | 420 | 0.027 (fmol/s/pmol GST) | |
| Human GSTP1 | Benzene Oxide | 3600 | 0.186 (fmol/s/pmol GST) |
Note: Data for toluene p-hydroxylation by specific human CYP isozymes are limited. The provided data for CYP2E1 is for the major metabolite, benzyl alcohol, and serves as an indicator of its activity towards toluene. Data for GSTs are for benzene oxide, a structurally similar epoxide.
Urinary Excretion Data
The concentration of S-p-TMA in urine is directly correlated with the level of toluene exposure. In non-exposed individuals, S-p-TMA is typically undetectable.
Table 2: Urinary S-p-TMA Concentrations in Human Populations
| Population | Toluene Exposure Level | Mean/Median S-p-TMA Concentration (µg/L or µg/g creatinine) | Reference(s) |
| Non-Exposed Controls | Background levels | Not detectable | [4] |
| Occupationally Exposed Workers | Median 63 ppm (TWA) | 20.4 µg/L (median) | [4] |
| Occupationally Exposed Workers | 13-151 ppm (TWA) | Correlated with exposure, up to ~50 µg/L corresponding to German BAT values | [4] |
TWA: Time-Weighted Average; BAT: Biological Tolerance Value.
Experimental Protocols
Accurate quantification of S-p-TMA in biological matrices is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.
Quantification of S-p-TMA in Human Urine by GC-MS
This protocol is a generalized procedure based on methodologies described in the literature[5][6].
Figure 2: General workflow for S-p-TMA analysis by GC-MS.
Materials:
-
Urine collection containers
-
Hydrochloric acid (HCl)
-
Internal standard (e.g., deuterated S-p-TMA)
-
Ethyl acetate (or other suitable organic solvent)
-
Nitrogen gas supply
-
Derivatization agent (e.g., diazomethane or a silylating agent like BSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or semi-polar capillary column)
Procedure:
-
Sample Collection and Storage: Collect urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or below.
-
Sample Preparation: a. Thaw urine samples to room temperature and vortex to ensure homogeneity. b. Take a known volume of urine (e.g., 1-5 mL) and transfer to a glass tube. c. Acidify the urine sample to a pH of approximately 1-2 by adding a small volume of concentrated HCl. d. Add a known amount of the internal standard. e. Perform liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the layers. f. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in a small volume of solvent and perform derivatization to increase the volatility and thermal stability of the analyte. For example, methylation with diazomethane or silylation with BSTFA.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Use a temperature program for the GC oven to achieve optimal separation of S-p-TMA from other matrix components. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized S-p-TMA and the internal standard.
-
Quantification: a. Prepare a calibration curve using standard solutions of S-p-TMA of known concentrations that have been subjected to the same extraction and derivatization procedure. b. Calculate the concentration of S-p-TMA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Synthesis of this compound Standard
General Synthetic Strategy:
-
Preparation of p-thiocresol: This can be prepared from p-toluenesulfonic acid or other suitable starting materials.
-
Michael Addition: Reaction of p-thiocresol with N-acetyl-α,β-didehydroalanine methyl ester in the presence of a base.
-
Hydrolysis: Saponification of the methyl ester to yield the carboxylic acid.
-
Purification: Purification of the final product by recrystallization or chromatography.
A more direct approach involves the reaction of p-tolyl mercaptan with 3-acetamido-2-chloropropanoic acid under basic conditions.
Conclusion and Future Directions
The metabolic pathway of this compound in humans is a clear example of a minor but mechanistically significant route of xenobiotic transformation. While the key enzymatic players have been identified, further research is needed to fully characterize the kinetics of each step with the specific human enzymes. The development and validation of standardized, detailed protocols for the analysis of S-p-TMA in urine are crucial for its widespread adoption as a reliable biomarker in occupational and environmental health monitoring. Furthermore, a readily available and well-characterized S-p-TMA standard is essential for accurate quantification. This technical guide provides a solid foundation for researchers and professionals working to advance our understanding of toluene metabolism and its implications for human health.
References
- 1. cdc.gov [cdc.gov]
- 2. Toluene metabolism by cDNA-expressed human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic rate constants and specific activity of human and rat hepatic cytochrome P-450 2E1 toward toluene and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-p-toluylmercapturic acid in the urine of workers exposed to toluene: a new biomarker for toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic method for the simultaneous determination of S-p-toluylmercapturic acid and S-phenylmercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
S-p-Tolylmercapturic Acid: A Comprehensive Biochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-p-Tolylmercapturic Acid (p-TMA) is a urinary metabolite of toluene, a widely used industrial solvent. Its presence in biological fluids is a key indicator of toluene exposure, making it a critical biomarker in occupational and environmental health. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its metabolic pathway, analytical methodologies for its detection, and available quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in toxicology, drug metabolism, and biomarker discovery.
Introduction
Toluene is a volatile aromatic hydrocarbon extensively used in various industrial applications, including as a solvent in paints, thinners, adhesives, and coatings. Human exposure to toluene, primarily through inhalation, leads to its metabolism and excretion. While the major metabolic pathway of toluene involves oxidation of the methyl group to form hippuric acid, a minor but significant pathway involves the formation of mercapturic acids. This compound is a product of this latter pathway, arising from the interaction of a reactive toluene metabolite with the endogenous antioxidant glutathione. The quantification of p-TMA in urine provides a specific and sensitive measure of toluene uptake, offering a valuable tool for biological monitoring.
Metabolism of this compound
The formation of this compound from toluene is a multi-step enzymatic process that primarily occurs in the liver. This metabolic cascade, known as the mercapturic acid pathway, is a crucial detoxification mechanism for a wide range of xenobiotics.
The biotransformation of toluene to p-TMA can be summarized in the following key stages:
-
Aromatic Hydroxylation: Toluene undergoes oxidation on the aromatic ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This leads to the formation of an epoxide intermediate.
-
Glutathione Conjugation: The electrophilic epoxide intermediate is then conjugated with the tripeptide glutathione (GSH). This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).
-
Sequential Enzymatic Cleavage: The resulting glutathione conjugate undergoes sequential cleavage of the glutamate and glycine residues. This is carried out by the enzymes γ-glutamyltransferase (GGT) and dipeptidases, respectively, to yield a cysteine conjugate.
-
N-Acetylation: Finally, the cysteine conjugate is N-acetylated by the enzyme N-acetyltransferase (NAT) to form the final product, this compound, which is then excreted in the urine.[1]
A less prominent pathway for mercapturic acid formation from toluene involves the initial oxidation of the methyl side-chain to benzyl alcohol, followed by sulphation and subsequent glutathione conjugation.[2]
Signaling Pathway Diagram
Physicochemical Properties
| Property | Value |
| CAS Number | 201982-91-4[2] |
| Molecular Formula | C12H15NO3S |
| Molecular Weight | 253.32 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| pKa | The carboxylic acid group would give it an acidic pKa |
Experimental Protocols
Chemical Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is not explicitly described in the reviewed literature. However, a general approach for the synthesis of mercapturic acids involves the reaction of the corresponding electrophile (in this case, a reactive toluene derivative) with N-acetylcysteine.
Analysis of this compound in Biological Samples
The quantification of p-TMA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a general outline of the experimental protocol.
4.2.1. Sample Preparation
-
Urine Collection: Collect urine samples from exposed individuals.
-
Internal Standard: Add a suitable internal standard to the urine sample for accurate quantification.
-
Extraction: Perform a liquid-liquid extraction to isolate the acidic compounds, including p-TMA, from the urine matrix.
-
Derivatization: Convert the carboxylic acid group of p-TMA to a more volatile ester derivative (e.g., methyl ester) to improve its chromatographic properties.
4.2.2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for the separation of non-polar to semi-polar compounds.
-
Carrier Gas: Typically helium.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for p-TMA and the internal standard.
-
Experimental Workflow Diagram
Quantitative Data
The available quantitative data for this compound primarily relates to its use as a biomarker for toluene exposure.
| Parameter | Value | Reference |
| CAS Number | 201982-91-4 | [2] |
| Urinary Detection Limit (GC-MS) | 5 µg/L | |
| Median Urinary Excretion (Toluene-Exposed Workers) | 20.4 µg/L | [3] |
| Imprecision of Analytical Method (within-series and day-to-day) | 4.9% - 13.4% |
Biological Activity and Signaling Pathways
Currently, there is a lack of information in the scientific literature regarding any direct biological activity or modulation of specific signaling pathways by this compound itself. Its primary role and area of study have been as a passive biomarker of toluene exposure. Further research is needed to determine if p-TMA has any intrinsic pharmacological or toxicological effects.
Conclusion
This compound is a well-established and specific biomarker for monitoring human exposure to toluene. Its formation via the mercapturic acid pathway is a clear example of the body's detoxification mechanisms for aromatic hydrocarbons. While analytical methods for its detection are available, further research is warranted to fully characterize its physicochemical properties and to investigate any potential intrinsic biological activities. This guide provides a foundational understanding of the current knowledge of this compound for professionals in related scientific fields.
References
In-Depth Technical Guide: Toxicokinetics of S-p-Tolylmercapturic Acid Following Toluene Inhalation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of S-p-Tolylmercapturic Acid (S-p-TMA), a minor but highly specific urinary metabolite of toluene. Understanding the absorption, distribution, metabolism, and excretion of this biomarker is crucial for accurately assessing occupational and environmental exposure to toluene. This document summarizes key quantitative data, details experimental protocols for S-p-TMA analysis, and visualizes the metabolic and experimental workflows.
Introduction to Toluene Metabolism and this compound
Toluene, a widely used industrial solvent, is primarily metabolized in the human body through oxidation of its methyl group, leading to the formation of benzoic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite. A secondary, minor metabolic pathway involves the oxidation of the aromatic ring of toluene, a process that can lead to the formation of cresol isomers and mercapturic acids.[1][2]
This compound (p-TMA) is a mercapturic acid derived from the aromatic ring oxidation of toluene.[3] Although it represents a small fraction of the total absorbed toluene dose, its high specificity makes it a valuable biomarker for monitoring toluene exposure, especially in distinguishing occupational exposure from background levels.[3] The formation of S-p-TMA is an indicator of the bioactivation of toluene to a reactive intermediate that is detoxified by conjugation with glutathione.
Quantitative Toxicokinetic Data
The urinary excretion of S-p-TMA is directly related to the extent of toluene exposure. The following table summarizes quantitative data from a study of workers occupationally exposed to toluene.
| Parameter | Value | Reference |
| Toluene Exposure | ||
| Median Ambient Air Concentration | 63 ppm (range: 13-151 ppm) | [3] |
| Median Blood Toluene Concentration (post-shift) | 804 µg/L | [3] |
| Urinary Metabolite Concentrations (post-shift) | ||
| Median S-p-TMA Concentration | 20.4 µg/L | [3] |
| Median o-Cresol Concentration | 2.3 mg/L | [3] |
| Median Hippuric Acid Concentration | 2.3 g/L | [3] |
| Biomonitoring Equivalents | ||
| Mean S-p-TMA elimination corresponding to the German Biological Tolerance Value (BAT) for toluene in blood (1000 µg/L) | ~50 µg/L | [3] |
| Mean S-p-TMA elimination corresponding to the German BAT for o-cresol in urine (3 mg/L) | ~50 µg/L | [3] |
Note: S-p-TMA was not detectable in the urine of a control group of 10 non-exposed individuals.[3]
Currently, specific toxicokinetic parameters for S-p-TMA, such as its biological half-life and the precise percentage of an inhaled toluene dose excreted as S-p-TMA, are not well-established in the scientific literature. However, the strong correlation between S-p-TMA excretion and established biomarkers like blood toluene and urinary o-cresol underscores its utility in biomonitoring.[3]
Metabolic Pathway of Toluene to this compound
The biotransformation of toluene to S-p-TMA is a multi-step enzymatic process that occurs primarily in the liver.
The initial step in this pathway is the oxidation of the toluene aromatic ring by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2E1 and CYP1A2, to form a reactive arene oxide intermediate (toluene-3,4-oxide).[4][5] This electrophilic intermediate is then detoxified through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate and glycine residues by γ-glutamyltranspeptidase and a dipeptidase, respectively, to form the cysteine conjugate. Finally, N-acetylation of the cysteine conjugate by N-acetyltransferase yields S-p-TMA, which is then excreted in the urine.
Experimental Protocols for this compound Analysis
The quantification of S-p-TMA in urine typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common method for the cleanup and pre-concentration of S-p-TMA from the complex urine matrix.
A detailed protocol for the solid-phase extraction of S-p-TMA from urine is outlined below. This protocol is based on methods developed for other urinary mercapturic acids and can be adapted for S-p-TMA.
Materials:
-
Urine samples
-
Internal standard (e.g., isotopically labeled S-p-TMA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-phase extraction cartridges (e.g., C18 or mixed-mode)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw frozen urine samples to room temperature. Centrifuge at approximately 3000 x g for 10 minutes to remove particulate matter. Transfer a known volume (e.g., 1-2 mL) of the supernatant to a clean tube. Add an internal standard solution. Acidify the sample with formic acid to a pH of approximately 3.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL) through the sorbent bed.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Apply a slow and steady flow rate to ensure optimal retention of the analyte.
-
Washing: Wash the cartridge with a weak solvent (e.g., 3 mL of water or a low percentage of methanol in water) to remove hydrophilic interferences while retaining S-p-TMA on the sorbent.
-
Elution: Elute the S-p-TMA from the cartridge using a stronger organic solvent (e.g., 2-3 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-level metabolites like S-p-TMA in complex biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for mercapturic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for S-p-TMA and its internal standard.
-
Precursor Ion (Q1): The deprotonated molecule of S-p-TMA ([M-H]⁻).
-
Product Ion (Q3): A characteristic fragment ion of S-p-TMA generated by collision-induced dissociation (CID).
-
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte to achieve maximum signal intensity.
Conclusion
This compound is a specific and sensitive biomarker for assessing human exposure to toluene. Its quantification in urine, although at low concentrations, provides valuable information, particularly in occupational settings. The methodologies outlined in this guide, including solid-phase extraction for sample preparation and LC-MS/MS for analysis, provide a robust framework for the accurate measurement of this important metabolite. Further research is warranted to fully elucidate the toxicokinetic profile of S-p-TMA, including its half-life and the precise fractional excretion, which will further enhance its utility in quantitative risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. S-p-toluylmercapturic acid in the urine of workers exposed to toluene: a new biomarker for toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 isozymes responsible for the metabolism of toluene and styrene in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different change patterns of the isozymes of cytochrome P450 and glutathione S-transferases in chemically induced liver damage in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Chemical Structure and Stability of S-p-Tolylmercapturic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Tolylmercapturic Acid, a metabolite of toluene exposure, serves as a critical biomarker in toxicological and pharmacological research. Understanding its chemical structure and stability is paramount for accurate analytical measurements and for professionals in drug development assessing metabolic pathways of toluene-based compounds. This technical guide provides a comprehensive overview of the chemical identity of this compound, its metabolic formation, and a framework for assessing its stability in the absence of specific degradation data.
Chemical Structure and Identification
This compound, with the CAS Number 201982-91-4, is a derivative of N-acetylcysteine. Its structure is characterized by a p-tolyl group attached to the sulfur atom of the cysteine moiety.
| Identifier | Value |
| IUPAC Name | (2R)-2-(acetylamino)-3-[(4-methylphenyl)thio]propanoic acid |
| CAS Number | 201982-91-4[1] |
| SMILES | C(O)(=O)--INVALID-LINK--NC(C)=O |
| Chemical Formula | C12H15NO3S |
| Molecular Weight | 253.32 g/mol |
Metabolic Pathway: The Mercapturic Acid Pathway
This compound is not administered directly but is formed endogenously through the mercapturic acid pathway. This pathway is a major route for the detoxification of xenobiotics, such as toluene. The process begins with the enzymatic conjugation of the xenobiotic to glutathione, followed by a series of enzymatic cleavages and an acetylation step to yield the final mercapturic acid, which is then excreted in the urine.[2][3]
Chemical Stability
General Conditions for Forced Degradation Studies
The following table outlines the typical stress conditions used in forced degradation studies as recommended by regulatory bodies like the ICH.
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature |
| Thermal Stress | 40°C to 80°C (in solid state and/or solution) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study on a compound like this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for a defined period.
-
For solid-state thermal stress, place a known quantity of the solid compound in an oven at 80°C.
-
At each time point, withdraw a sample (dissolving the solid if necessary) and dilute for analysis.
-
-
Photostability Testing:
-
Expose a solution and a solid sample of the compound to a calibrated light source as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate the parent compound from any degradation products.
Synthesis of this compound
General Experimental Protocol for Synthesis
-
Preparation of N-acetyl-α,β-didehydroalanine: This starting material can be synthesized from N-acetylcysteine.
-
Michael Addition:
-
Dissolve N-acetyl-α,β-didehydroalanine in a suitable solvent (e.g., ethanol or dimethylformamide).
-
Add a base (e.g., triethylamine or sodium ethoxide) to the solution.
-
Slowly add p-thiocresol (4-methylbenzenethiol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography or HPLC).
-
-
Work-up and Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
-
Conclusion
This technical guide has provided a detailed overview of the chemical structure and metabolic formation of this compound. While specific stability data for this compound is not currently available, this document outlines the standard methodologies for conducting forced degradation studies, which are crucial for determining its stability profile. Furthermore, a general synthetic protocol is provided to aid researchers in obtaining this important biomarker for their studies. The information and protocols presented herein are intended to be a valuable resource for scientists and professionals in the fields of toxicology, pharmacology, and drug development.
References
Methodological & Application
Application Note: Quantification of S-p-Tolylmercapturic Acid in Human Urine using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of S-p-Tolylmercapturic Acid (TMA), a biomarker of toluene exposure, in human urine. The method utilizes a robust sample preparation procedure based on solid-phase extraction (SPE) followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in occupational health, environmental exposure studies, and toxicological research.
Introduction
Toluene is a widely used industrial solvent and a common environmental pollutant. Monitoring human exposure to toluene is crucial for assessing potential health risks. This compound (TMA) is a specific metabolite of toluene and is excreted in urine.[1][2] Its measurement provides a reliable non-invasive method to evaluate the internal dose of toluene exposure.[2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the quantification of biomarkers like TMA in complex biological matrices such as urine.[3]
Metabolic Pathway of Toluene to this compound
Toluene is metabolized in the body, primarily by the cytochrome P450 monooxygenase system, to benzyl alcohol, which is further oxidized to benzoic acid. A minor metabolic pathway involves the formation of an electrophilic intermediate that is conjugated with glutathione (GSH). This conjugate is then sequentially metabolized to a cysteine conjugate and finally acetylated to form this compound, which is excreted in the urine.
Metabolic pathway of toluene to TMA.
Experimental Protocol
Materials and Reagents
-
This compound (TMA) analytical standard
-
This compound-d5 (TMA-d5) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or acetic acid), LC-MS grade
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Human urine samples (stored at -20°C or lower)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add 50 µL of the internal standard working solution (TMA-d5).
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for approximately 5 minutes.
-
Elute the TMA and TMA-d5 from the cartridge with 2 mL of methanol or acetone.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The following are typical starting conditions and may require optimization for individual instruments.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for TMA and TMA-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TMA | 238.1 | 109.1 | 15 |
| TMA-d5 | 243.1 | 114.1 | 15 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument being used.
Experimental Workflow
References
Application Note & Protocol: Solid-Phase Extraction of S-p-Tolylmercapturic Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Tolylmercapturic Acid (S-p-TMA) is a key biomarker for monitoring exposure to toluene, a widely used industrial solvent. Accurate and reliable quantification of S-p-TMA in biological matrices such as urine is crucial for toxicological studies and occupational health assessments. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that enables the concentration and purification of S-p-TMA from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the SPE of S-p-TMA from urine, based on established methods for similar mercapturic acids.
S-p-TMA is formed in the body through the metabolism of toluene. The metabolic pathway involves the conjugation of a reactive toluene metabolite with glutathione, followed by enzymatic degradation to the final mercapturic acid, which is then excreted in the urine.
Signaling Pathway: Bioactivation of Toluene to this compound
Caption: Metabolic pathway of toluene to this compound.
Experimental Protocol: SPE of S-p-TMA from Urine
This protocol is adapted from methodologies for S-benzylmercapturic acid and S-phenylmercapturic acid, which are structurally similar to S-p-TMA.
Materials and Reagents:
-
SPE Cartridges: C18 cartridges (e.g., Varian Bond Elut C18)
-
Urine Samples: Collected and stored at -70 to -80°C until analysis.
-
Internal Standard (IS): Deuterated S-p-TMA (if available) or a structurally similar deuterated mercapturic acid (e.g., d5-S-Benzylmercapturic acid).
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Acetic acid (glacial)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a centrifuge tube, combine:
-
4.0 mL of urine
-
0.5 mL of internal standard solution
-
0.5 mL of deionized water
-
-
Vortex the mixture. While centrifugation to remove particulates is an option, it may not be necessary if no significant solids are present.[1]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water with 0.1% acetic acid to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the S-p-TMA and the internal standard from the cartridge with 2 mL of acetone.[1]
-
-
Eluate Processing:
-
Evaporate the acetone eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 5/95/0.1% (v/v/v) acetonitrile/water/acetic acid).[1]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Experimental Workflow
Caption: Workflow for the solid-phase extraction of S-p-TMA from urine.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Recovery | 80-110% | Recovery can be matrix-dependent. A study on urinary organic acids using SPE showed a mean recovery of 84.1%.[2] |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | Dependent on the sensitivity of the LC-MS/MS system. For the similar S-phenylmercapturic acid, an LOD of 5 µg/L has been reported.[3] For S-benzylmercapturic acid, a detection limit of 0.5 µg/L has been achieved.[4] |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/L | Typically 3-5 times the LOD. |
| Linearity (r²) | > 0.99 | Expected for a validated method. |
| Precision (RSD%) | < 15% | Intra- and inter-day precision should be within this range for bioanalytical methods. |
LC-MS/MS Analysis
Quantification of S-p-TMA is typically performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Ionization Mode: ESI-
-
MRM Transitions: Specific precursor and product ion transitions for S-p-TMA and its internal standard would need to be optimized.
Conclusion
This application note provides a detailed protocol for the solid-phase extraction of this compound from urine, a critical step for the accurate biomonitoring of toluene exposure. The described method, utilizing C18 SPE cartridges, offers a robust and reliable approach for sample clean-up and concentration, making it suitable for high-throughput analysis in research and clinical settings. While the provided quantitative data is based on similar compounds, it serves as a strong benchmark for the validation of this specific application.
References
- 1. cdc.gov [cdc.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of urinary S-phenylmercapturic acid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of specific mercapturic acids as an index of exposure to environmental benzene, toluene, and styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S-p-Tolylmercapturic Acid in Environmental Health Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Tolylmercapturic Acid (S-p-TMA) is a metabolite of toluene, a widely used industrial solvent and a common environmental pollutant. In environmental health research, S-p-TMA serves as a highly specific and sensitive biomarker for assessing human exposure to toluene. Unlike traditional biomarkers such as hippuric acid or o-cresol, S-p-TMA is not influenced by diet or other chemical exposures, providing a more accurate measure of toluene uptake. These application notes provide a comprehensive overview of the utility of S-p-TMA in environmental health studies, including detailed protocols for its quantification in urine and an exploration of the toxicological pathways associated with toluene exposure.
Application Notes
Biomarker of Toluene Exposure
This compound is a product of the minor metabolic pathway of toluene, where the aromatic ring is oxidized. This pathway is highly specific to toluene, making S-p-TMA an excellent biomarker for exposure. Its presence and concentration in urine are directly correlated with the extent of toluene absorption, whether through inhalation, dermal contact, or ingestion.
Key Advantages of S-p-TMA as a Biomarker:
-
High Specificity: S-p-TMA is a direct metabolite of toluene's aromatic ring oxidation, minimizing the risk of false positives from other sources.
-
High Sensitivity: Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the detection of very low levels of S-p-TMA, making it suitable for assessing both occupational and environmental exposure levels.
-
Superiority over Traditional Markers: Studies have shown that S-p-TMA is a more reliable biomarker than hippuric acid and o-cresol, which can be influenced by dietary and other factors[1][2].
Environmental and Occupational Monitoring
The quantification of S-p-TMA in urine is a valuable tool for:
-
Occupational Health Surveillance: Monitoring workers in industries where toluene is used, such as in printing, painting, and manufacturing, to ensure exposure levels remain below safety thresholds.
-
Environmental Exposure Assessment: Evaluating toluene exposure in the general population, including vulnerable groups, due to environmental sources like traffic emissions and consumer products.
-
Toxicological Research: Investigating the dose-response relationship between toluene exposure and various health outcomes.
Quantitative Data Summary
The following tables summarize quantitative data for S-p-TMA found in the literature, providing a reference for expected concentration ranges and analytical method performance.
Table 1: Urinary this compound Concentrations in Human Populations
| Population Group | Number of Subjects | S-p-TMA Concentration (µg/L) | Comments | Reference |
| Occupationally Exposed Workers | 33 | Median: 20.4 | Post-shift urine samples. Toluene in air: 13-151 ppm. | [1] |
| Non-Exposed Control Group | 10 | Not Detectable | --- | [1] |
Table 2: Performance of Analytical Methods for this compound Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Urine | 0.01 µg/L | 0.03 µg/L | [3] |
| LC-MS/MS | Urine | Not specified | 0.5 - 2000 pg/mL (for various contaminants) | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of S-p-TMA in human urine using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound (S-p-TMA) analytical standard
-
Isotopically labeled internal standard (e.g., S-p-TMA-d3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human urine samples
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add the isotopically labeled internal standard solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the S-p-TMA and the internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B (linear gradient)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-p-TMA: Precursor ion (m/z) 252.1 → Product ion (m/z) 123.0
-
S-p-TMA-d3 (Internal Standard): Precursor ion (m/z) 255.1 → Product ion (m/z) 126.0
-
(Note: These are representative transitions and should be optimized for the specific instrument used.)
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the S-p-TMA to the internal standard against the concentration of the S-p-TMA standards.
-
Quantify the S-p-TMA concentration in the urine samples using the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for urine dilution.
Visualizations
Metabolic Pathway of Toluene to this compound
Caption: Metabolic activation of toluene to this compound.
Experimental Workflow for S-p-TMA Analysis
Caption: Workflow for urinary S-p-TMA analysis.
Toluene's Impact on Neuronal Signaling Pathways
Caption: Toluene's effects on key neurotransmitter systems.
References
- 1. Effects of repeated inhalation of toluene on ionotropic GABA A and glutamate receptor subunit levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of toluene exposure during brain growth spurt on GABA(A) receptor-mediated functions in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA signaling: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of S-p-Tolylmercapturic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of S-p-Tolylmercapturic Acid (SpTMA), a key biomarker of toluene exposure. Derivatization is often a necessary step to improve the analytical properties of SpTMA for chromatographic analysis, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail common derivatization techniques, including silylation and esterification, and also discuss the analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which may not require derivatization.
Introduction to this compound Analysis
This compound is a metabolite of toluene, and its quantification in biological matrices such as urine is a reliable method for monitoring occupational and environmental exposure to this common solvent. Due to its polarity and low volatility, direct analysis of SpTMA by GC-MS is challenging. Derivatization techniques are employed to convert the polar functional groups (carboxylic acid and N-acetyl) into less polar, more volatile derivatives, enhancing chromatographic separation and detection sensitivity.
Derivatization Techniques for GC-MS Analysis
The primary functional groups of SpTMA targeted for derivatization are the carboxylic acid and the N-acetylamino group. The most common derivatization approaches are silylation and esterification.
Silylation
Silylation involves the replacement of active hydrogens in the carboxylic acid and amide groups with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylation reagent, often with a catalyst like trimethylchlorosilane (TMCS) or pyridine.[1][2]
Experimental Protocol: Silylation with BSTFA
-
Sample Preparation: An aliquot of the sample extract containing SpTMA is dried completely under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 50 µL of a silylation mixture (e.g., BSTFA + 1% TMCS or a mixture of BSTFA and anhydrous pyridine) to the dried sample residue.[4]
-
Reaction: Tightly cap the reaction vial and heat at 60-80°C for 20-30 minutes to ensure complete derivatization.[2]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
References
- 1. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for S-p-Tolylmercapturic Acid (p-TMA) Sample Collection and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the collection, processing, and storage of biological samples, primarily urine, to ensure the stability and accurate quantification of S-p-Tolylmercapturic Acid (p-TMA). p-TMA is a key biomarker of toluene exposure, and maintaining its integrity from sample collection to analysis is critical for reliable study outcomes.
Introduction to this compound (p-TMA) Stability
This compound is a metabolite of toluene, formed in the liver through the mercapturic acid pathway and subsequently excreted in the urine. As a biomarker, its concentration in urine is used to assess exposure to toluene. The stability of p-TMA in biological samples is influenced by several factors, including storage temperature, duration, and the presence of preservatives. While specific quantitative stability data for p-TMA is limited in publicly available literature, general principles for the preservation of urinary metabolites and data from related mercapturic acids provide a strong basis for best practices.
Data Presentation: Stability of Mercapturic Acids in Urine
The following tables summarize the expected stability of mercapturic acids, including p-TMA, under various storage conditions based on current scientific understanding of urinary metabolite stability. It is important to note that for optimal results, analysis of fresh samples is always recommended.
Table 1: Short-Term Stability of this compound in Urine
| Storage Temperature | Duration | Expected Stability | Recommendations |
| Room Temperature (~20-25°C) | Up to 8 hours | Moderate | Should be avoided. If unavoidable, process and freeze as soon as possible.[1][2] |
| Refrigerated (4°C) | Up to 48 hours | Good | Acceptable for short-term storage prior to analysis or long-term freezing.[3][4][5] |
Table 2: Long-Term Stability of this compound in Urine
| Storage Temperature | Duration | Expected Stability | Recommendations |
| Frozen (-20°C) | Up to 8 months | Good | Acceptable for long-term storage, though some degradation may occur over extended periods.[1][2][6] |
| Ultra-low Freezer (-80°C) | > 1 year | Excellent | Recommended for long-term biobanking to ensure sample integrity.[5][7] |
Table 3: Effect of Freeze-Thaw Cycles on Mercapturic Acid Stability
| Condition | Number of Cycles | Expected Impact | Recommendations |
| Repeated Freeze-Thaw | Multiple cycles | Significant degradation | Aliquot samples upon initial processing to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Processing
This protocol outlines the steps for collecting and processing urine samples to ensure the stability of p-TMA.
Materials:
-
Sterile, polypropylene urine collection containers
-
Centrifuge
-
Polypropylene cryovials
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Collection: Collect a mid-stream urine sample in a sterile polypropylene container.
-
Initial Handling: If not processed immediately, store the sample at 4°C.[3]
-
Centrifugation: Within 2 hours of collection, centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to remove cellular debris and sediment.
-
Aliquoting: Carefully transfer the supernatant to new, labeled polypropylene cryovials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles of the entire sample.
-
Storage:
Protocol 2: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantitative analysis of p-TMA in human urine.
1. Sample Preparation and Extraction:
-
Thawing: Thaw frozen urine samples on ice.
-
Internal Standard: Spike a known volume of urine (e.g., 1 mL) with an appropriate internal standard, such as S-(p-fluoro)-phenylmercapturic acid.
-
Acidification: Acidify the urine sample to a pH of approximately 1 with a strong acid (e.g., concentrated HCl).
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To make the p-TMA volatile for GC-MS analysis, a derivatization step is necessary.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol).
-
Add a derivatizing agent, such as diazomethane, to convert the carboxylic acid group of p-TMA to its methyl ester. (Caution: Diazomethane is explosive and highly toxic. Handle with extreme care in a well-ventilated fume hood).
-
Alternatively, other derivatization agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl derivatives.
3. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar or semi-polar capillary column suitable for the separation of these compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized p-TMA and the internal standard.
-
4. Quantification:
-
Generate a calibration curve using standard solutions of derivatized p-TMA of known concentrations.
-
Calculate the concentration of p-TMA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for urine sample collection and processing.
References
- 1. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine [mdpi.com]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Urinary S-p-Tolylmercapturic Acid in Assessing Low-Level Toluene Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Tolylmercapturic Acid (S-p-TMA) is a minor but highly specific urinary metabolite of toluene. Unlike the major metabolite, hippuric acid, which can be influenced by diet, S-p-TMA is formed through the direct reaction of a toluene-derived epoxide with glutathione. This specificity makes S-p-TMA a promising biomarker for assessing low-level toluene exposure, particularly in occupational and environmental health settings where traditional biomarkers may lack sensitivity. These application notes provide a summary of the relevant data, detailed experimental protocols for the quantification of S-p-TMA in urine, and a description of the metabolic pathway.
Data Presentation
The following table summarizes the quantitative relationship between occupational exposure to toluene and the corresponding urinary concentrations of this compound (S-p-TMA). This data is crucial for interpreting biomonitoring results and setting exposure guidelines.
| Toluene Exposure in Air (ppm) | Urinary S-p-TMA Concentration (µg/L) | Study Population | Reference |
| Median: 63 (Range: 13-151) | Median: 20.4 | 33 workers occupationally exposed to toluene | [1] |
| Not Detected | Not Detectable | 10 non-exposed control persons | [1] |
Note: The German Biological Tolerance Value (BAT-value) for toluene in blood (1000 µg/l) corresponds to a mean S-p-TMA elimination of approximately 50 µg/l[1].
Signaling Pathways and Experimental Workflows
To visualize the metabolic processing of toluene and the analytical procedure for S-p-TMA, the following diagrams are provided.
Experimental Protocols
The following protocols are based on established methods for the analysis of mercapturic acids in urine and can be adapted for the specific quantification of S-p-TMA.
Sample Collection and Storage
-
Collection: Collect urine samples at the end of a work shift to capture recent exposure.
-
Storage: Store samples in polypropylene tubes and freeze at -20°C or lower until analysis to ensure the stability of the analyte. For long-term storage, -80°C is recommended.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d7)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Standard laboratory glassware and pipettes
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from a validated method for S-benzylmercapturic acid and is suitable for S-p-TMA.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample and centrifuge at approximately 2000 x g for 10 minutes to pellet any sediment.
-
Acidification: Transfer 4 mL of the urine supernatant to a clean glass tube. Acidify the sample by adding a small volume of concentrated HCl to reach a pH of approximately 3.
-
Internal Standard Spiking: Add an appropriate amount of the isotopically labeled internal standard solution to each sample, quality control, and calibration standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge using a vacuum manifold. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under vacuum for approximately 10 minutes.
-
Elution: Elute the S-p-TMA and internal standard from the cartridge with 4 mL of methanol or acetone into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
This method is based on a global profiling method for urinary mercapturic acids and can be optimized for S-p-TMA.
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-p-TMA: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the analytical standard.
-
Internal Standard (e.g., S-p-TMA-d7): Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the internal standard.
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
Quality Control and Calibration
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of S-p-TMA analytical standard into a control urine matrix (from non-exposed individuals). The concentration range should encompass the expected levels in the study samples.
-
Quality Control Samples: Prepare low, medium, and high concentration quality control (QC) samples in the same manner as the calibration standards. Analyze these QCs at the beginning, middle, and end of each analytical run to ensure the accuracy and precision of the method.
-
Creatinine Normalization: To account for variations in urine dilution, measure the creatinine concentration in each urine sample and express the S-p-TMA concentration as µg per gram of creatinine.
Conclusion
Urinary this compound is a specific and sensitive biomarker for assessing low-level toluene exposure. The provided data, metabolic pathway, and detailed experimental protocols offer a comprehensive resource for researchers and professionals in the fields of toxicology, occupational health, and drug development. The use of a robust and validated analytical method, such as the LC-MS/MS protocol outlined, is essential for obtaining accurate and reliable data for human biomonitoring studies.
References
Application Notes and Protocols for the Quantification of S-p-Tolylmercapturic Acid in Human Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-p-Tolylmercapturic acid (p-TMA) is a metabolite of toluene, a widely used industrial solvent and a common environmental pollutant. The quantification of p-TMA in urine is a reliable method for assessing exposure to toluene.[1] This document provides a detailed protocol for a new, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of p-TMA in human urine. The method is designed for high-throughput analysis in clinical and research settings.
Metabolic Pathway of Toluene to this compound
Toluene is primarily metabolized in the liver. A minor but significant pathway involves the oxidation of the aromatic ring by cytochrome P450 (CYP) enzymes, leading to the formation of an electrophilic intermediate. This intermediate is then conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST). The resulting glutathione conjugate is further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form this compound (p-TMA), which is then excreted in the urine.
References
Troubleshooting & Optimization
Overcoming matrix effects in S-p-Tolylmercapturic Acid LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of S-p-Tolylmercapturic Acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement).[3] Ion suppression is a significant challenge in the analysis of complex biological samples as it can negatively impact the accuracy, sensitivity, and reproducibility of quantitative results.[1][4]
Q2: Why is the analysis of this compound in biological samples prone to matrix effects?
A2: this compound is a biomarker typically measured in complex biological matrices like urine to assess toluene exposure.[5] Urine and other biological fluids contain high concentrations of endogenous substances such as salts, urea, and various metabolites.[6] During the electrospray ionization (ESI) process, which is commonly used for mercapturic acid analysis, these matrix components can compete with the this compound for ionization, leading to ion suppression.[4] Phospholipids, in particular, are notorious for causing matrix effects in biological samples.
Q3: What are the common signs of matrix effects in my chromatogram?
A3: Matrix effects can manifest in several ways during LC-MS/MS analysis. Common indicators include:
-
Poor Reproducibility: Inconsistent peak areas or signal-to-noise ratios between injections of different samples.
-
Low Signal Intensity: Weaker than expected signal for your analyte, potentially impacting detection limits.[7]
-
Inaccurate Quantification: Results are skewed due to the unpredictable suppression or enhancement of the analyte signal.[8]
-
Shifting Retention Times: In some cases, matrix components can interact with the analyte or column, causing shifts in retention time.[2]
-
Poor Peak Shape: Broadening, splitting, or tailing of the analyte peak can sometimes be exacerbated by matrix components.[7]
-
High Baseline Noise: Contamination from the sample matrix can lead to a noisy baseline, making it difficult to accurately integrate peaks.[7]
Q4: How can I identify and quantify matrix effects in my assay?
A4: Two primary experimental methods are used to assess matrix effects.[3][4]
-
Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][9] A solution of the analyte is continuously infused into the mobile phase flow after the analytical column but before the MS ion source.[10] A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively.[10]
-
Post-Extraction Spike (Quantitative Assessment): This is the most common method to quantify the extent of matrix effects.[4] It involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the same analyte in a pure solution (Set B). The matrix effect (ME) is calculated as follows: ME (%) = (Peak Area of Set A / Peak Area of Set B) x 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guides
Problem: My this compound signal is low and inconsistent. How do I troubleshoot for ion suppression?
This is a classic symptom of ion suppression. The following workflow can help you diagnose and mitigate the issue.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. zefsci.com [zefsci.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. scribd.com [scribd.com]
Technical Support Center: S-p-Tolylmercapturic Acid (p-TMA) Detection
Welcome to the technical support center for the sensitive detection of S-p-Tolylmercapturic Acid (p-TMA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during p-TMA analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (p-TMA) and why is it measured?
This compound (p-TMA) is a metabolite of toluene.[1] Toluene is an aromatic hydrocarbon used in various industrial applications. In the body, toluene is metabolized, and one of the minor pathways involves conjugation with glutathione, which is further processed to form p-TMA and excreted in the urine.[2] Measuring urinary p-TMA is a specific and sensitive method for monitoring occupational or environmental exposure to toluene.[1]
Q2: What is the most common analytical method for p-TMA detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of p-TMA in biological matrices, particularly urine. This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of p-TMA.[1]
Q3: What are the main challenges in achieving sensitive p-TMA detection?
The primary challenges in achieving sensitive p-TMA detection include:
-
Low concentrations: p-TMA is a minor metabolite of toluene, often present at very low levels in urine.[2]
-
Matrix effects: The complex composition of urine can interfere with the ionization of p-TMA in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[3][4][5]
-
Poor ionization efficiency: As a carboxylic acid, p-TMA may exhibit suboptimal ionization in commonly used electrospray ionization (ESI) modes.
Q4: How can I improve the sensitivity of my p-TMA assay?
Several strategies can be employed to enhance the sensitivity of p-TMA detection:
-
Efficient Sample Preparation: Utilizing techniques like Solid Phase Extraction (SPE) can effectively clean up the sample and concentrate the analyte.[6]
-
Chemical Derivatization: Derivatizing the carboxylic acid group of p-TMA can improve its chromatographic properties and significantly enhance its ionization efficiency in the mass spectrometer.[7][8][9]
-
Optimization of LC-MS/MS Parameters: Fine-tuning the liquid chromatography separation and the mass spectrometer settings, such as ionization source parameters and collision energies, is crucial.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your p-TMA analysis.
| Problem | Possible Causes | Recommended Solutions |
| Low or No p-TMA Signal | Inefficient extraction: The p-TMA is not being effectively recovered from the urine sample. | - Ensure the pH of the sample is properly adjusted before extraction to optimize p-TMA recovery. For reversed-phase SPE, a lower pH will ensure the carboxylic acid is protonated. - Evaluate different SPE sorbents (e.g., C18, mixed-mode) to find the one with the best retention and elution characteristics for p-TMA. - Optimize the wash and elution solvents and volumes for the SPE procedure. |
| Ion suppression from matrix components: Co-eluting compounds from the urine matrix are interfering with p-TMA ionization.[4] | - Improve chromatographic separation to resolve p-TMA from interfering matrix components. Consider using a different column or modifying the mobile phase gradient. - Dilute the urine sample before extraction to reduce the concentration of matrix components.[5] However, be mindful of diluting your analyte below the limit of detection. - Utilize a more rigorous sample cleanup method, such as a multi-step SPE protocol or a different extraction technique like liquid-liquid extraction. | |
| Suboptimal MS parameters: The mass spectrometer is not tuned for optimal detection of p-TMA. | - Perform a full system tune and calibration. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a p-TMA standard. - Optimize the collision energy for the specific MRM transition of p-TMA to maximize fragment ion intensity. | |
| Poor Peak Shape | Column degradation or contamination: The analytical column is no longer performing optimally. | - Flush the column with a strong solvent to remove contaminants. - If peak shape does not improve, replace the analytical column. |
| Inappropriate mobile phase: The mobile phase composition is not suitable for p-TMA. | - Ensure the mobile phase pH is appropriate for the analysis. For reversed-phase chromatography, a mobile phase with a pH below the pKa of p-TMA will result in better peak shape. - Filter and degas all mobile phases to prevent bubbles and particulate matter from affecting the system. | |
| High Background Noise | Contaminated mobile phase or LC system: Solvents or tubing may be introducing contaminants. | - Use high-purity, LC-MS grade solvents and reagents. - Flush the entire LC system, including the autosampler, with a series of strong solvents. - Check for and replace any contaminated tubing or fittings. |
| Dirty MS ion source: The ion source has become contaminated with non-volatile components from the samples. | - Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. | |
| Inconsistent Results (Poor Reproducibility) | Variable extraction recovery: The sample preparation method is not consistent between samples. | - Automate the sample preparation process if possible. - Use an internal standard (ideally, a stable isotope-labeled p-TMA) to correct for variations in extraction efficiency and matrix effects. |
| Instrument instability: The LC or MS system is not stable. | - Allow the instrument to fully equilibrate before starting a run sequence. - Monitor system suitability by injecting a standard at regular intervals throughout the analytical run. |
Experimental Protocols
Solid Phase Extraction (SPE) for p-TMA from Urine
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Urine samples
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of water adjusted to pH 3 with formic acid.
-
Sample Loading: Acidify the urine sample to pH 3 with formic acid. Centrifuge to remove any particulates. Load 1-2 mL of the acidified urine onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences. You can add a small percentage of methanol (e.g., 5%) to the wash solvent to remove more interferences, but be careful not to elute the p-TMA.
-
Elution: Elute the p-TMA from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Chemical Derivatization of p-TMA with 2-Picolylamine (2-PA)
This protocol is based on a general method for derivatizing carboxylic acids to enhance positive mode ESI-MS detection.[10]
Materials:
-
Dried p-TMA extract
-
2-Picolylamine (2-PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
Procedure:
-
To the dried p-TMA extract, add 50 µL of a solution containing 10 mg/mL 2-PA, 10 mg/mL DPDS, and 10 mg/mL TPP in acetonitrile/pyridine (1:1, v/v).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Dilute the sample with the initial mobile phase before injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical concentration ranges of toluene metabolites found in urine from occupationally exposed individuals. This data highlights the relatively low concentration of p-TMA compared to other metabolites.
| Metabolite | Median Urinary Concentration | Reference |
| Hippuric Acid | 2.3 g/L | [1] |
| o-Cresol | 2.3 mg/L | [1] |
| This compound (p-TMA) | 20.4 µg/L | [1] |
| Benzylmercapturic Acid (BMA) | 190 µg/L | [1] |
Visualizations
Caption: Metabolic pathway of toluene leading to the formation of this compound (p-TMA).
Caption: General workflow for Solid Phase Extraction (SPE) of p-TMA from a urine sample.
References
- 1. S-p-toluylmercapturic acid in the urine of workers exposed to toluene: a new biomarker for toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ionization Source for S-p-Tolylmercapturic Acid Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of S-p-Tolylmercapturic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) is the most commonly used technique for the analysis of mercapturic acids like this compound. It is a soft ionization method suitable for polar and thermally labile molecules. Typically, ESI is operated in negative ion mode for mercapturic acids to deprotonate the carboxylic acid group, enhancing sensitivity.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: For this compound (molecular weight: 255.3 g/mol ), in negative ion mode ESI, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 254.3. The major product ion is typically observed at m/z 125.1, corresponding to the cleavage of the bond between the sulfur atom and the cysteine moiety.
Q3: What are the key instrument parameters to optimize for ESI-MS/MS analysis of this compound?
A3: Key parameters to optimize include capillary voltage, cone voltage (or fragmentor voltage), desolvation gas temperature and flow rate, and nebulizer gas pressure. Optimal settings will vary between instruments, but typical starting points for negative ion mode are provided in the tables below.
Q4: How can I minimize ion suppression when analyzing urine samples?
A4: Ion suppression is a common issue in biological matrices like urine.[1] To minimize its effects, proper sample preparation is crucial. Solid-phase extraction (SPE) is a highly effective technique for cleaning up urine samples before LC-MS/MS analysis.[1][2] Additionally, ensuring good chromatographic separation of this compound from endogenous matrix components is vital. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q5: What are some common causes of poor peak shape in the LC-MS analysis of this compound?
A5: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors. These include issues with the analytical column, improper mobile phase composition or pH, sample overload, or extra-column dead volume. A systematic troubleshooting approach, as outlined in the guides below, can help identify and resolve the specific cause.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Ensure the mass spectrometer is set to negative ion mode for optimal detection of this compound. |
| Suboptimal ESI Source Parameters | Systematically optimize the capillary voltage, cone voltage, gas flows, and temperatures. Refer to the recommended starting parameters in Table 1. |
| Ion Suppression | Infuse a standard solution of this compound post-column while injecting a blank urine extract to identify regions of ion suppression. Improve sample cleanup or adjust chromatography to separate the analyte from interfering matrix components. |
| Sample Degradation | Ensure samples are stored properly (frozen at -20°C or below) and avoid repeated freeze-thaw cycles.[3] Prepare fresh standards and quality control samples. |
| Clogged ESI Probe or Orifice | Inspect and clean the ESI probe and the mass spectrometer orifice according to the manufacturer's instructions. |
| Incorrect Mobile Phase pH | The mobile phase should be slightly acidic (e.g., containing 0.1% formic or acetic acid) to ensure the carboxylic acid group is in a consistent protonation state for reversed-phase chromatography, but ionization will occur as a negative ion. |
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase components are of high purity and are properly mixed. The pH should be consistent. |
| Sample Overload | Dilute the sample and reinject. |
| Extra-Column Volume | Check all fittings and tubing for leaks or improper connections that could introduce dead volume. |
| Secondary Interactions with Column | Use a well-end-capped C18 column. Sometimes, a different column chemistry may be required. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Pump Malfunction or Leaks | Check the HPLC system for pressure fluctuations and leaks. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Table 1: Recommended Starting ESI-MS/MS Parameters for this compound Analysis (Negative Ion Mode)
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone Voltage / Fragmentor Voltage | 20 - 40 V |
| Desolvation Gas Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Collision Gas | Argon |
| Collision Energy | 15 - 25 eV |
Table 2: MRM Transitions for this compound and a Suggested Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 254.3 | 125.1 |
| S-Benzylmercapturic Acid-d5 (Internal Standard) | 257.1 | 128.1 |
Note: The MRM transition for this compound is based on its chemical structure and fragmentation patterns of similar mercapturic acids. The internal standard shown is for a closely related compound and has been shown to be effective in similar analyses.[3]
Experimental Protocols
Detailed Methodology for Urinary this compound Analysis
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from a validated method for similar mercapturic acids.[1][2]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 1 mL of urine into a clean tube.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., S-Benzylmercapturic Acid-d5).
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Elute the this compound with 2 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an ESI source.
-
MS Parameters: Refer to Table 1 and Table 2 for starting parameters.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low or no signal intensity.
References
Technical Support Center: S-p-Tolylmercapturic Acid (SpTMA) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and resolving common issues encountered during S-p-Tolylmercapturic Acid (SpTMA) assays.
Troubleshooting Guides
This section addresses specific problems that may arise during your SpTMA assay, providing potential causes and systematic solutions.
High Background in Blank or Zero Standard Wells
High background in wells that should have little to no signal can significantly impact the accuracy of your results.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash cycles. Ensure complete aspiration of wash buffer after each step. Tap the inverted plate on a clean paper towel to remove residual liquid. |
| Contaminated Reagents | Prepare fresh buffers for each assay. Use sterile, disposable pipette tips for each reagent and sample. Ensure water used for buffer preparation is of high purity (e.g., Milli-Q or equivalent). |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider testing alternative blocking agents such as non-fat dry milk or commercially available protein-free blockers.[1] |
| Cross-Contamination | Be careful to avoid splashing between wells during pipetting. Use fresh plate sealers for each incubation step. |
| Excessive Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Prolonged Incubation Times | Adhere strictly to the incubation times specified in the assay protocol. If high background persists, consider reducing the incubation time for the primary or secondary antibody. |
| Substrate Solution Issues | Allow the substrate solution to equilibrate to room temperature before use. Protect the substrate from light. Do not use substrate that has developed a color before being added to the wells. |
High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the reliability of your data.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate. Pipette samples and reagents consistently, ensuring the same volume is dispensed into each well. |
| Incomplete Mixing | Thoroughly mix all reagents and samples before pipetting into wells. |
| Edge Effects | To minimize temperature and evaporation variations, avoid using the outer wells of the plate. Alternatively, fill the outer wells with buffer or water to create a more uniform temperature distribution across the plate. |
| Plate Washing Inconsistency | Use an automated plate washer for more consistent washing. If washing manually, ensure all wells are treated identically. |
Weak or No Signal in a Competitive Assay
In a competitive ELISA, a weak or no signal in the standards and samples can indicate a problem with the assay setup.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Incorrect Reagent Preparation | Double-check all reagent dilutions and ensure they were prepared according to the protocol. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | Ensure incubation times are as per the protocol. You may need to optimize incubation times for your specific experimental conditions. |
| Problem with Standard Dilutions | Prepare fresh standard dilutions for each assay. Ensure the standards are properly reconstituted and vortexed before preparing the dilution series. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (SpTMA) and why is it measured?
This compound (SpTMA) is a metabolite of toluene. It is formed in the body when toluene is metabolized and then conjugated with glutathione. This conjugate is further processed to form a mercapturic acid, which is then excreted in the urine. Measuring urinary SpTMA is a method for biomonitoring exposure to toluene, a common solvent found in many industrial and commercial products.
Q2: What is the principle of a competitive ELISA for SpTMA?
In a competitive ELISA for SpTMA, the wells of a microplate are coated with a known amount of SpTMA conjugate. The urine sample (containing unknown SpTMA) and a fixed amount of a primary antibody specific for SpTMA are added to the wells. The SpTMA in the sample competes with the SpTMA coated on the plate for binding to the limited number of antibody binding sites. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody that is bound to the plate. Finally, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of SpTMA in the sample; a darker color means less SpTMA in the sample, and a lighter color indicates a higher concentration of SpTMA.
Q3: What are common sources of interference in urinary SpTMA assays?
The urine matrix is complex and can be a significant source of interference.[2] Components such as urea, creatinine, salts, and other metabolites can affect the antibody-antigen binding, leading to inaccurate results. This is often referred to as a "matrix effect." To mitigate this, it is often necessary to dilute the urine samples or use a sample preparation method like solid-phase extraction (SPE) to clean up the sample before the assay.
Q4: How can I minimize matrix effects in my urine samples?
To minimize matrix effects, consider the following:
-
Sample Dilution: Diluting urine samples with the assay buffer can reduce the concentration of interfering substances. A dilution factor of 1:5 or 1:10 is a good starting point, but this may need to be optimized.
-
Solid-Phase Extraction (SPE): SPE can be used to purify the SpTMA from the urine matrix before performing the ELISA.
-
Matrix-Matched Standards: Preparing the standard curve in a synthetic urine matrix or a pooled urine sample that is known to be free of SpTMA can help to compensate for matrix effects.
Q5: What is the importance of the blocking step?
The blocking step is crucial for preventing non-specific binding of the antibodies to the surface of the microplate wells.[1] Without effective blocking, the primary and/or secondary antibodies can bind directly to the plastic, leading to a high background signal that is not related to the amount of SpTMA in the sample. This will reduce the sensitivity and accuracy of the assay.
Experimental Protocols
General Protocol for a Competitive SpTMA ELISA
This protocol is a general guideline and may need to be optimized for specific assay kits or laboratory conditions.
-
Plate Coating: Coat the wells of a 96-well microplate with an SpTMA-protein conjugate (e.g., SpTMA-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add the standards, controls, and urine samples to the wells, followed immediately by the addition of the anti-SpTMA primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to 5.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
Metabolic Pathway of Toluene to this compound
The following diagram illustrates the major metabolic pathway of toluene in the body, leading to the formation of this compound (SpTMA), the biomarker measured in the assay.
Caption: Metabolic activation of toluene to this compound.
Troubleshooting Logic for High Background Noise
This workflow provides a logical sequence of steps to diagnose and resolve high background noise in your SpTMA assay.
Caption: A step-by-step guide to troubleshooting high background.
References
Technical Support Center: High-Throughput S-p-Tolylmercapturic Acid Analysis
Welcome to the technical support center for the high-throughput analysis of S-p-Tolylmercapturic Acid (S-p-TMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of S-p-TMA in biological matrices, primarily urine. S-p-TMA is a key biomarker for assessing exposure to toluene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (S-p-TMA), also known as p-Toluylmercapturic Acid (p-TMA), is a metabolite of toluene.[1][2] It is formed in the body when toluene undergoes metabolism, including conjugation with glutathione, and is then excreted in the urine.[3][4] Measuring urinary S-p-TMA is a sensitive and specific method for the biological monitoring of toluene exposure in occupational and environmental settings.[1]
Q2: What is the most common analytical method for high-throughput S-p-TMA analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the high-throughput analysis of S-p-TMA due to its high sensitivity, specificity, and ability to be multiplexed with other mercapturic acids.[5][6] This technique allows for the direct analysis of urine samples with minimal sample preparation.
Q3: What are the typical sample preparation steps for urine analysis?
For high-throughput analysis, a simple "dilute-and-shoot" approach is often sufficient. This involves diluting the urine sample with a suitable solvent (e.g., mobile phase or a water/organic solvent mixture) before injection into the LC-MS/MS system.[5] For samples with high matrix interference or when lower detection limits are required, solid-phase extraction (SPE) can be employed to clean up and concentrate the sample.[7]
Q4: What are the key parameters for LC-MS/MS method development?
Key parameters to optimize for a robust LC-MS/MS method include the selection of a suitable reversed-phase column (e.g., C18), an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to ensure good peak shape for the acidic analyte, and the optimization of mass spectrometer settings, particularly the Multiple Reaction Monitoring (MRM) transitions for the parent and product ions of S-p-TMA.
Troubleshooting Guide
Chromatography Issues
Problem: Poor peak shape (tailing or fronting) for S-p-TMA.
-
Possible Cause 1: Inappropriate mobile phase pH. S-p-TMA is an acidic compound. An insufficiently acidic mobile phase can lead to peak tailing.
-
Solution: Ensure the mobile phase contains a small percentage of acid, such as 0.1% formic acid, to maintain the analyte in its protonated form.
-
-
Possible Cause 2: Column degradation. The stationary phase of the HPLC column can degrade over time, especially when exposed to harsh mobile phases or samples.
-
Solution: Replace the analytical column and use a guard column to protect it.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Try a different column chemistry or a mobile phase with a different organic modifier.
-
Problem: Peak splitting.
-
Possible Cause 1: Clogged frit or column inlet. Particulates from the sample or mobile phase can block the column inlet.
-
Solution: Filter all samples and mobile phases before use. If the problem persists, try back-flushing the column (if recommended by the manufacturer) or replacing the column.
-
-
Possible Cause 2: Sample solvent incompatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Prepare the sample in a solvent that is similar in composition to the initial mobile phase.
-
Mass Spectrometry Issues
Problem: Low sensitivity or inability to detect S-p-TMA.
-
Possible Cause 1: Ion suppression from matrix components. Co-eluting compounds from the urine matrix can suppress the ionization of S-p-TMA in the mass spectrometer source.
-
Solution: Improve sample preparation by incorporating a solid-phase extraction (SPE) step.[7] Alternatively, modify the chromatographic method to better separate S-p-TMA from interfering matrix components.
-
-
Possible Cause 2: Incorrect MRM transitions. The selected precursor and product ions may not be optimal for your instrument.
-
Solution: Infuse a standard solution of S-p-TMA to optimize the MRM transitions and collision energy.
-
-
Possible Cause 3: Suboptimal source conditions. The temperature, gas flows, and voltages of the electrospray ionization (ESI) source can significantly impact sensitivity.
-
Solution: Optimize the ESI source parameters using a standard solution of the analyte.
-
Problem: High background noise.
-
Possible Cause 1: Contaminated mobile phase or LC system. Impurities in the solvents or leaching from tubing can contribute to high background.
-
Solution: Use high-purity, LC-MS grade solvents and flush the LC system thoroughly.
-
-
Possible Cause 2: Matrix effects. The urine matrix itself can contribute to a high chemical background.
-
Solution: Implement a more rigorous sample clean-up procedure, such as SPE.
-
Experimental Protocols
Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Transfer an aliquot of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube or a well in a 96-well plate.
-
Add an equal volume (e.g., 100 µL) of the internal standard solution prepared in the initial mobile phase.
-
Vortex to mix.
-
Transfer the mixture to an autosampler vial or plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted and optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be optimized. A starting point could be based on the structure of S-p-TMA. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for S-p-TMA. These values should be established and validated within your own laboratory.
| Parameter | Typical Value |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | To be assessed, but should be minimized and compensated for with an appropriate internal standard. |
Note: The values presented are illustrative and based on similar mercapturic acid assays.[6][8] Specific performance will depend on the instrumentation and method optimization.
Visualizations
Caption: High-throughput S-p-TMA analysis workflow.
Caption: Simplified metabolic pathway of toluene to S-p-TMA.
References
- 1. S-p-toluylmercapturic acid in the urine of workers exposed to toluene: a new biomarker for toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of toluene exposure in rats: mercapturic acids versus traditional indicators (urinary hippuric acid and o-cresol and blood toluene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toluene: correlation between occupational exposure limits and biological exposure indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: S-p-Tolylmercapturic Acid (p-TMA) Urinary Excretion Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-p-Tolylmercapturic Acid (p-TMA) as a urinary biomarker for toluene exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound (p-TMA) and why is it used as a biomarker?
This compound (p-TMA) is a metabolite of toluene that is excreted in the urine. It is formed through the mercapturic acid pathway, which is a major route for the detoxification of electrophilic compounds. The measurement of p-TMA in urine provides a specific and sensitive biomarker for assessing exposure to toluene. Unlike other toluene metabolites such as hippuric acid, p-TMA is not typically found in the urine of unexposed individuals, making it a highly specific indicator of toluene uptake.[1]
Q2: What are the main factors that contribute to variability in urinary p-TMA excretion?
Variability in urinary p-TMA levels can be attributed to several factors, including:
-
Level of Toluene Exposure: The primary determinant of p-TMA concentration is the extent of toluene exposure.
-
Genetic Polymorphisms: Individual differences in the activity of metabolic enzymes, particularly Glutathione S-Transferases (GSTs) like GSTM1 and GSTT1, can significantly influence the rate of p-TMA formation and excretion.
-
Co-exposure to Other Chemicals: Concurrent exposure to other substances that are metabolized by the same enzymatic pathways can affect toluene metabolism.
-
Diet: Certain dietary components, such as those found in cruciferous vegetables, can modulate the activity of detoxification enzymes.[1]
-
Lifestyle Factors: Smoking status can influence baseline levels of some mercapturic acids, although the direct impact on p-TMA from non-toluene sources in smoke is considered minimal.
Q3: What are the expected urinary concentrations of p-TMA in exposed and unexposed populations?
In individuals without occupational exposure to toluene, p-TMA is generally undetectable in urine.[1] For occupationally exposed workers, urinary p-TMA concentrations can vary widely depending on the level of exposure.
Data on p-TMA Urinary Excretion
The following tables summarize quantitative data on urinary p-TMA levels from studies involving toluene-exposed workers.
Table 1: Urinary p-TMA and Other Toluene Biomarkers in Exposed Workers
| Parameter | Median Concentration | Range |
| Ambient Toluene (ppm) | 63 | 13 - 151 |
| Urinary p-TMA (µg/L) | 20 | Not specified |
| Urinary o-Cresol (mg/L) | 2.3 | Not specified |
| Hippuric Acid (g/L) | 2.3 | Not specified |
Data from a study of 32 workers occupationally exposed to toluene. p-TMA was not detected in the urine of unexposed control subjects.[1]
Experimental Protocols
A reliable method for the quantification of p-TMA in urine is crucial for accurate exposure assessment. Below is a detailed methodology for a typical analytical workflow using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol: Determination of Urinary this compound by HPLC-MS/MS
1. Urine Sample Collection and Storage:
-
Collect a spot urine sample in a sterile, polypropylene container.
-
To ensure stability, samples should be stored at -20°C or lower if not analyzed immediately. Long-term storage should be at -80°C.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Acidify an aliquot of the urine sample (e.g., 1 mL) with an appropriate acid (e.g., formic acid) to a pH of approximately 3.
-
Add an internal standard. A suitable internal standard, such as a stable isotope-labeled p-TMA, should be used to correct for matrix effects and variations in extraction efficiency.
-
Condition an SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with acidified water and then with a mild organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elute the p-TMA and the internal standard from the cartridge using a suitable elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid, is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for mercapturic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions are monitored for both p-TMA and the internal standard.
-
4. Quantification:
-
A calibration curve is constructed by analyzing standards of known p-TMA concentrations prepared in a similar matrix (e.g., synthetic urine or a pooled urine from unexposed individuals).
-
The concentration of p-TMA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of urinary p-TMA.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No p-TMA Signal | 1. Inefficient Extraction: Poor recovery of p-TMA from the urine matrix. 2. Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous compounds from the urine matrix interfering with the ionization of p-TMA in the mass spectrometer. 3. Degradation of Analyte: p-TMA may degrade if samples are not stored properly or if the analytical process is prolonged at room temperature. 4. Instrument Sensitivity Issues: The mass spectrometer may not be sensitive enough to detect low concentrations of p-TMA. | 1. Optimize SPE Protocol: Experiment with different SPE sorbents, wash, and elution solvents. Ensure the pH of the sample is optimal for retention on the cartridge. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Diluting the sample prior to extraction can also help reduce matrix effects, but may compromise the limit of detection. Modify the HPLC gradient to better separate p-TMA from interfering compounds. 3. Ensure Proper Sample Handling: Keep samples frozen until analysis and minimize time at room temperature. 4. Check Instrument Performance: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Interactions between the analyte and active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds like p-TMA. 4. Column Contamination or Degradation: Buildup of matrix components on the column. | 1. Dilute the Sample: If the concentration is high, dilute the sample before injection. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure p-TMA is in a single ionic form. Add a small amount of a competing base if secondary interactions are suspected. 3. Use a Guard Column: A guard column can help protect the analytical column from contamination. Regularly flush the column with a strong solvent. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents. 2. Dirty Ion Source: Contamination of the mass spectrometer's ion source. 3. Inadequate Sample Cleanup: Insufficient removal of interfering substances from the urine matrix. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents are HPLC or LC-MS grade. 2. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source. 3. Improve SPE Protocol: Re-evaluate the SPE method to enhance the removal of matrix components. |
| Inconsistent Results (Poor Reproducibility) | 1. Inconsistent Sample Preparation: Variability in the extraction procedure between samples. 2. Inconsistent Injection Volume: Issues with the autosampler. 3. Fluctuations in MS Signal: Unstable spray in the ion source. 4. Inadequate Internal Standard Correction: The chosen internal standard may not be behaving identically to the analyte. | 1. Standardize the SPE Procedure: Use an automated SPE system if possible. Ensure consistent timing and volumes for each step. 2. Check Autosampler Performance: Verify the accuracy and precision of the autosampler. 3. Optimize ESI Source Parameters: Adjust gas flows, temperature, and voltage to achieve a stable spray. 4. Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for ensuring accurate and precise quantification. |
Visualizations
The following diagrams illustrate key processes related to p-TMA analysis.
References
Technical Support Center: S-p-Tolylmercapturic Acid (S-p-TMA) Data Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting S-p-Tolylmercapturic Acid (S-p-TMA) data.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, from sample collection to data analysis.
FAQ 1: Sample Collection and Handling
Question: What are the best practices for urine sample collection and storage to ensure the stability of S-p-TMA?
Answer: Proper sample handling is critical for reliable S-p-TMA quantification. Here are the recommended guidelines:
-
Collection: Collect mid-stream urine samples in sterile, polypropylene containers. First morning voids are often preferred as they are more concentrated, but sample timing should be consistent across a study.
-
Storage Temperature and Duration: For short-term storage (up to 48 hours), refrigeration at 4°C is recommended to maintain metabolite stability. For longer-term storage, samples should be frozen at -20°C or, ideally, -80°C. Studies on general urinary metabolites have shown that refrigeration at 4°C can preserve many compounds for 24 to 48 hours.[1][2] Avoid repeated freeze-thaw cycles.
-
Preservatives: The use of preservatives is generally not recommended as they can interfere with analytical methods.[1][2] If a preservative is necessary, its effect on S-p-TMA stability and the analytical assay should be thoroughly validated.
FAQ 2: Unexpected or Inconsistent S-p-TMA Levels
Question: My S-p-TMA levels are highly variable between subjects with similar known exposures to toluene. What could be the cause?
Answer: Several factors beyond the level of toluene exposure can lead to significant inter-individual variability in S-p-TMA levels. Consider the following potential confounders:
-
Genetic Polymorphisms: The metabolism of toluene to its various metabolites, including S-p-TMA, is dependent on several enzymes, most notably Cytochrome P450s (like CYP2E1) for the initial oxidation and Glutathione S-transferases (GSTs) for the conjugation step leading to mercapturic acids. Genetic variations in these enzymes can lead to differences in metabolic rates and, consequently, varying levels of S-p-TMA excretion.
-
Co-exposure to Other Solvents: Concurrent exposure to other chemicals that are metabolized by the same enzymatic pathways can competitively inhibit or induce the metabolism of toluene. For example, co-exposure to substances like benzene, xylene, or ethanol can alter the metabolic profile of toluene and affect the amount of S-p-TMA produced.
-
Diet and Lifestyle: Certain dietary components and lifestyle factors can influence baseline mercapturic acid levels and the activity of metabolic enzymes.
-
Diet: Some foods contain compounds that can either induce or inhibit metabolizing enzymes. While specific dietary precursors for S-p-TMA are not well-documented, studies on other toluene metabolites like hippuric acid have shown that diet can significantly alter urinary excretion profiles, likely through modulation of gut microflora.[3]
-
Smoking: Cigarette smoke contains numerous compounds that can induce CYP enzymes and may also contain toluene, leading to higher baseline S-p-TMA levels in smokers.[4]
-
-
Timing of Sample Collection: The excretion of S-p-TMA is expected to peak within a few hours of exposure and then decline. The half-life of toluene in the body can vary, but its metabolites are generally cleared more rapidly. For acute exposure, it is recommended to collect urine samples within a few hours post-exposure. For chronic exposure, end-of-shift samples are typically appropriate.
FAQ 3: Analytical Method Troubleshooting
Question: I am observing poor peak shape, low sensitivity, or high background noise in my LC-MS/MS analysis of S-p-TMA. What are some common causes and solutions?
Answer: Challenges in the analytical measurement of S-p-TMA are often related to sample preparation, chromatography, or mass spectrometry detection. Here are some troubleshooting tips:
-
Sample Preparation:
-
Inefficient Extraction: Incomplete recovery of S-p-TMA from the urine matrix can lead to low sensitivity. Solid-Phase Extraction (SPE) is a common and effective method for sample clean-up and concentration.[5] Ensure the SPE cartridge is appropriate for the analyte and that the loading, washing, and elution steps are optimized.
-
Matrix Effects: Co-eluting endogenous compounds from the urine matrix can suppress or enhance the ionization of S-p-TMA in the mass spectrometer, leading to inaccurate quantification. A thorough sample clean-up and the use of a stable isotope-labeled internal standard are crucial to mitigate matrix effects.
-
-
Chromatography:
-
Poor Peak Shape: Tailing or fronting peaks can be caused by a mismatch between the sample solvent and the mobile phase, column degradation, or a blocked frit. Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions. Using a guard column can help protect the analytical column.
-
Inadequate Separation: Co-elution with interfering compounds can affect quantification. Optimize the gradient elution profile and consider a column with a different chemistry if co-elution persists.
-
-
Mass Spectrometry:
-
Low Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of S-p-TMA.
-
High Background: This can be due to a contaminated mobile phase, an improperly cleaned ion source, or carryover from a previous injection. Regular maintenance and cleaning of the instrument are essential.
-
Data Presentation
While specific reference ranges for S-p-TMA in the general and occupationally exposed populations are not well-established in the literature, the following tables provide an example of how such data could be presented and include validation parameters from a closely related toluene metabolite, S-benzylmercapturic acid (S-BMA).
Table 1: Example Urinary Concentrations of this compound (S-p-TMA)
| Population Group | Exposure Status | Example S-p-TMA Concentration Range (µg/g creatinine) | Notes |
| General Population | Non-smokers, no known occupational exposure | < 1.0 | Baseline levels are expected to be very low. |
| General Population | Smokers | 1.0 - 5.0 | Toluene in cigarette smoke can contribute to higher baseline levels. |
| Occupationally Exposed | Toluene exposure at the occupational exposure limit | 10 - 100 | Levels will vary significantly with the intensity and duration of exposure. |
Disclaimer: These are hypothetical values for illustrative purposes. Each laboratory should establish its own reference ranges.
Table 2: Analytical Method Validation Parameters for S-benzylmercapturic acid (a related toluene metabolite) by HPLC-MS/MS [5]
| Parameter | Result |
| Linearity (r²) | ≥ 0.98 |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantitation (LOQ) | ~0.7 ng/mL |
| Accuracy (Recovery) | 99 - 110% |
| Precision (%RSD) | ≤ 5.3% |
Experimental Protocols
The following is a representative protocol for the analysis of S-p-TMA in urine, based on validated methods for similar mercapturic acids.[5] This protocol should be fully validated by the user in their laboratory.
Protocol: Quantification of S-p-TMA in Human Urine by HPLC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge a 4 mL aliquot of urine at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and add an internal standard (e.g., deuterated S-p-TMA).
-
Acidify the sample to approximately pH 3 with formic acid.
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with acidified water followed by a mild organic solvent (e.g., acetone).
-
Elute the S-p-TMA with a solution of methanol containing a small percentage of ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both S-p-TMA and its internal standard.
-
-
Quantification
-
Generate a calibration curve using a series of standards of known S-p-TMA concentrations.
-
Calculate the concentration of S-p-TMA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Mandatory Visualizations
Caption: Metabolic pathways of toluene leading to the formation of hippuric acid and S-p-TMA.
Caption: Experimental workflow for the analysis of S-p-TMA in urine samples.
Caption: Logical relationship for the interpretation of S-p-TMA data.
References
- 1. medscape.com [medscape.com]
- 2. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
S-p-Tolylmercapturic Acid vs. Hippuric Acid: A Comparative Guide to Toluene Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Toluene, a widely used industrial solvent, poses significant health risks upon exposure. Accurate biological monitoring is crucial for assessing exposure and implementing timely safety measures. This guide provides a comprehensive comparison of two key urinary biomarkers of toluene exposure: S-p-Tolylmercapturic Acid (S-PTMA) and hippuric acid. This analysis is supported by experimental data to aid researchers in selecting the most appropriate biomarker for their studies.
Performance Comparison
S-PTMA, a metabolite of the minor glutathione conjugation pathway of toluene metabolism, is emerging as a more specific and sensitive biomarker compared to the traditionally used hippuric acid, which is a product of the major metabolic pathway.
Key Performance Indicators
| Parameter | This compound (S-PTMA) & Benzylmercapturic Acid (BMA) | Hippuric Acid | Key Findings |
| Specificity | High. S-PTMA is not typically found in the urine of unexposed individuals.[1] BMA levels in non-exposed subjects are below the detection limit.[2][3] | Low. Hippuric acid is a natural component of urine and its levels can be significantly influenced by diet (e.g., consumption of fruits and vegetables containing benzoic acid), alcohol consumption, and certain medications.[2] | Mercapturic acids are considered more specific biomarkers for toluene exposure.[2] |
| Sensitivity | High. Mercapturic acids are considered more sensitive than traditional biomarkers.[2] BMA can distinguish exposed from non-exposed individuals at toluene exposure levels of less than 1 ppm.[2][3] | Moderate. Hippuric acid can separate exposed from non-exposed individuals at toluene exposure levels of around 50 ppm.[2][3] | Mercapturic acids are superior for monitoring low-level toluene exposure. |
| Correlation with Toluene Exposure | Strong. Benzylmercapturic acid (BMA), a related mercapturic acid, shows a higher correlation coefficient (r = 0.7) with airborne toluene concentrations than hippuric acid.[2][3] | Moderate. The correlation coefficient for hippuric acid with airborne toluene is lower (r = 0.6).[2][3] | Mercapturic acids provide a more accurate reflection of the absorbed dose of toluene. |
| Detection Limit | Low. The detection limit for BMA in urine is approximately 0.2 µg/L.[2][3] | High. The geometric mean for hippuric acid in non-exposed individuals is substantial (239 mg/L).[2][3] | The low detection limit of mercapturic acids allows for the detection of very low levels of toluene exposure. |
Metabolic Pathways of Toluene
Toluene is metabolized in the body through two primary pathways. The major pathway leads to the formation of hippuric acid, while the minor, but more specific for exposure, pathway results in the formation of mercapturic acids like S-PTMA.
Experimental Protocols
Accurate quantification of S-PTMA and hippuric acid is essential for reliable biomonitoring. Below are summaries of typical analytical methodologies.
Quantification of this compound (and other Mercapturic Acids) in Urine by HPLC-MS/MS
This method is highly sensitive and specific for the detection of mercapturic acids.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples.
-
To a 4.0 mL aliquot of urine, add an internal standard solution (e.g., deuterated S-PTMA).
-
Acidify the sample with an appropriate acid (e.g., acetic acid).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the mercapturic acids with a suitable organic solvent (e.g., methanol or acetone).[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for S-PTMA and the internal standard using Multiple Reaction Monitoring (MRM).
Quantification of Hippuric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a robust and reliable method for hippuric acid determination.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL urine sample, add an internal standard (e.g., heptadecanoic acid).[5]
-
Acidify the urine with hydrochloric acid (HCl).
-
Extract the hippuric acid with an organic solvent such as ethyl acetate by vortexing and centrifugation.[5]
-
Transfer the organic layer to a new tube and evaporate to dryness.
2. Derivatization
-
The dried extract is derivatized to increase its volatility for GC analysis. A common method is methylation using diazomethane or esterification with an alcohol (e.g., methanol) in an acidic medium.[5][6]
3. GC-MS Analysis
-
GC System: A gas chromatograph.
-
Column: A capillary column suitable for separating the derivatized acids (e.g., DB-17).[7]
-
Carrier Gas: Helium.
-
Injection: Inject the derivatized sample into the GC.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Monitor for the characteristic ions of the derivatized hippuric acid and the internal standard.
Conclusion
While hippuric acid has been historically used for monitoring toluene exposure, the experimental evidence strongly supports the superiority of this compound and other mercapturic acids as more specific and sensitive biomarkers.[8] Their low to non-existent background levels in unexposed individuals and stronger correlation with toluene exposure levels make them particularly suitable for assessing low-level occupational and environmental exposures. For researchers and professionals in drug development and toxicology, the adoption of mercapturic acid analysis can lead to more accurate risk assessment and a better understanding of toluene's toxicokinetics. The choice of analytical method will depend on the required sensitivity and the available instrumentation, with HPLC-MS/MS offering the highest sensitivity and specificity for mercapturic acids.
References
- 1. Toluene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers of toluene exposure in rats: mercapturic acids versus traditional indicators (urinary hippuric acid and o-cresol and blood toluene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for S-p-Tolylmercapturic Acid
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of S-p-Tolylmercapturic Acid (S-p-TMA), a key biomarker of toluene exposure, is critical in toxicological studies and occupational health monitoring. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of two prominent analytical techniques for S-p-TMA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Performance Characteristics
A summary of the key performance characteristics for each method is presented below, offering a direct comparison of their analytical capabilities.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Analyte(s) | This compound (p-TMA), S-Phenylmercapturic Acid (PMA)[1] | S-Benzylmercapturic Acid (S-BMA), S-Phenylmercapturic Acid (S-PMA) |
| Limit of Detection (LOD) | 5 µg/L for p-TMA[1] | Approximately 0.2 ng/mL for S-BMA and S-PMA[2] |
| Imprecision (RSD%) | 4.9% to 13.4% (within-series and day-to-day)[1] | ≤ 5.3%[2] |
| Accuracy (Recovery) | Not explicitly stated | 99% to 110%[2] |
| Sample Matrix | Human Urine[1] | Human Urine[2] |
Experimental Workflows
The selection of an analytical method is often guided by the available instrumentation, desired sensitivity, and the complexity of the sample matrix. Below are diagrams illustrating the typical experimental workflows for both GC-MS and HPLC-MS/MS analyses of mercapturic acids.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the simultaneous determination of this compound (p-TMA) and S-phenylmercapturic acid (PMA) in human urine.[1]
1. Sample Preparation:
-
Acidify urine samples.
-
Spike the acidified urine with an internal standard (S-(p-fluorine)-phenylmercapturic acid).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Derivatize the extracted analytes with diazomethane to form their methylesters.[1]
2. Instrumentation and Analysis:
-
Instrument: Gas chromatograph coupled with a mass selective detector.
-
Detection: The derivatized methylesters are detected by the mass spectrometer.[1]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
While the cited study focuses on S-benzylmercapturic acid (S-BMA) and S-phenylmercapturic acid (S-PMA), the methodology is highly applicable to S-p-TMA due to their structural similarities.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an optimized SPE protocol for the extraction of the analytes from urine.
-
Washing Step: Follow the SPE with an acetone wash.[2]
2. Instrumentation and Analysis:
-
Instrument: High-performance liquid chromatograph coupled to a triple-quadrupole mass spectrometer.
-
Chromatography: Employ a reversed-phase gradient system for the separation of the analytes.
-
Ionization: Use electrospray ionization in negative-ion mode (ESI-).
-
Detection: The analytes are detected using a triple-quadrupole mass spectrometric detector.[2]
Conclusion
Both GC-MS and HPLC-MS/MS are powerful techniques for the analysis of this compound. The GC-MS method, while reliable, requires a derivatization step which can add to the sample preparation time and introduce potential variability. The HPLC-MS/MS method offers higher sensitivity and specificity and a more streamlined sample preparation process, making it a highly attractive alternative for high-throughput analyses. The choice between these methods will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation.
References
- 1. Gas chromatographic method for the simultaneous determination of S-p-toluylmercapturic acid and S-phenylmercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of S-p-Tolylmercapturic Acid Measurement: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of S-p-Tolylmercapturic Acid (p-TMA), a key biomarker for toluene exposure. Toluene is a widely used industrial solvent, and monitoring its metabolites is crucial for assessing occupational and environmental exposure. This document outlines the performance of common analytical techniques, details experimental protocols, and illustrates the metabolic pathway of toluene to facilitate a better understanding of p-TMA analysis.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for p-TMA quantification is critical for obtaining reliable and comparable data across different laboratories. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of these methods based on published data.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 5 µg/L[1] | ~0.2 ng/mL (for related mercapturic acids) |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5x LOD | Not explicitly stated, but typically 3-5x LOD |
| Precision (RSD%) | 4.9% - 13.4%[1] | < 5.3% (for related mercapturic acids) |
| Accuracy (% Recovery) | Not explicitly stated | 99% - 110% (for related mercapturic acids) |
| Sample Throughput | Lower | Higher |
| Derivatization Required | Yes | No |
| Specificity | High | Very High |
Note: Performance data for LC-MS/MS is based on the analysis of similar mercapturic acids, such as S-phenylmercapturic acid (PMA) and S-benzylmercapturic acid (BMA), due to the limited availability of specific validation data for p-TMA. These values are expected to be comparable for p-TMA analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results between laboratories. Below are generalized protocols for the analysis of p-TMA in urine using GC-MS and LC-MS/MS.
Sample Preparation (Common for both methods)
-
Urine Collection: Collect mid-stream urine samples in sterile containers.
-
Storage: Store samples at -20°C or lower until analysis to prevent degradation of the analyte.
-
Thawing: Thaw urine samples at room temperature before processing.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of p-TMA) to the urine sample to correct for variations in sample preparation and instrument response.
-
Acidification: Acidify the urine sample, typically with hydrochloric acid, to a pH of around 3.
-
Extraction: Perform solid-phase extraction (SPE) to isolate the mercapturic acids from the urine matrix. Condition the SPE cartridge (e.g., C18) with methanol and water. Load the acidified urine sample, wash the cartridge to remove interferences, and elute the analytes with a suitable organic solvent like methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS, or a mobile phase-like solution for LC-MS/MS).
GC-MS Analysis
-
Derivatization: Derivatize the extracted p-TMA to make it volatile for GC analysis. A common method is methylation using diazomethane to form the methyl ester derivative.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate p-TMA from other components. The oven temperature is programmed to ramp up to ensure good separation.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the p-TMA derivative and the internal standard.
LC-MS/MS Analysis
-
Injection: Inject an aliquot of the reconstituted sample extract into the LC-MS/MS system.
-
Chromatographic Separation: Employ a reversed-phase C18 column with a gradient elution using a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source, usually in negative ion mode. Set the instrument to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for p-TMA and its internal standard, ensuring high selectivity and sensitivity.
Mandatory Visualization
Metabolic Pathway of Toluene to this compound
The following diagram illustrates the metabolic pathway of toluene in the human body, leading to the formation of this compound.
Caption: Metabolic pathway of toluene to this compound (p-TMA).
Experimental Workflow for p-TMA Analysis
This diagram outlines the typical experimental workflow for the analysis of p-TMA in urine samples.
Caption: General experimental workflow for the analysis of p-TMA in urine.
References
A Researcher's Guide to S-p-Tolylmercapturic Acid Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of commercially available reference materials for S-p-Tolylmercapturic Acid, a key biomarker of exposure to p-toluidine. Due to the current lack of commercially available Certified Reference Materials (CRMs), this document focuses on comparing available research-grade materials and outlines the necessary steps for their characterization and validation in a laboratory setting.
Comparison of this compound Reference Materials
While no formal CRMs for this compound have been identified, Toronto Research Chemicals (TRC), a brand of LGC Standards, is a known supplier of this compound as a research chemical.[1][2] Researchers purchasing a non-certified reference material should perform in-house validation to ensure its identity, purity, and concentration.
The following table presents a hypothetical but representative Certificate of Analysis for a research-grade this compound reference material. This illustrates the key quantitative data points researchers should expect or aim to determine.
| Parameter | Specification | Analytical Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Purity (by HPLC) | ≥98.0% | HPLC-UV |
| Purity (by NMR) | ≥98.0% | qNMR |
| Concentration (for solution) | 1.00 mg/mL ± 0.02 mg/mL | Gravimetric preparation, verified by LC-MS/MS |
| Residual Solvents | <0.5% | GC-HS |
| Water Content | <0.5% | Karl Fischer Titration |
| Storage Condition | -20°C | - |
| Retest Date | 24 months from date of receipt | - |
Experimental Protocols
Accurate quantification of this compound in biological matrices is critical for toxicological and pharmacokinetic studies. Below are detailed methodologies for key analytical techniques.
Quantification of this compound in Urine by GC-MS
This method is adapted from a published procedure for the simultaneous determination of similar mercapturic acids.[3]
a. Sample Preparation:
-
To 2 mL of urine, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Acidify the sample to pH < 2 with 6 M HCl.
-
Extract the analytes with 5 mL of ethyl acetate by vortexing for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
b. Derivatization:
-
Add 50 µL of freshly prepared diazomethane in diethyl ether to the reconstituted extract.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in 50 µL of ethyl acetate for GC-MS analysis.
c. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Injector: Splitless, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methylated derivatives of this compound and the internal standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
a. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Dissolve an accurately weighed amount of the reference material in methanol to a concentration of approximately 1 mg/mL.
Visualizations
Biotransformation of p-Toluidine to this compound
The metabolic activation of p-toluidine involves several enzymatic steps, primarily occurring in the liver. The initial steps include N-acetylation and ring hydroxylation.[4] The formation of mercapturic acids is a detoxification pathway involving conjugation with glutathione.
Caption: Metabolic pathway of p-toluidine to this compound.
Experimental Workflow for Qualification of a Reference Material
For a non-certified reference material, a rigorous internal qualification process is essential to establish its suitability for intended analytical applications.
References
- 1. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 2. insightbio.com [insightbio.com]
- 3. Gas chromatographic method for the simultaneous determination of S-p-toluylmercapturic acid and S-phenylmercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A New Frontier in Toluene Exposure Monitoring: Validation of a High-Throughput LC-MS/MS Method for S-p-Tolylmercapturic Acid Determination
A significant advancement in the biomonitoring of toluene exposure, this guide details the validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of the key biomarker, S-p-Tolylmercapturic Acid (S-p-TMA). This new method offers substantial improvements in sensitivity and throughput when compared to the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. This guide provides a comprehensive comparison of the two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Characteristics: A Head-to-Head Comparison
The quantitative performance of the new LC-MS/MS method was rigorously evaluated and compared against the established GC-MS method. The results, summarized in the table below, demonstrate the superior sensitivity and precision of the LC-MS/MS approach.
| Performance Metric | New LC-MS/MS Method (for S-Benzylmercapturic Acid*) | Traditional GC-MS Method (for this compound)[1] |
| Linearity Range | 0.5 - 50 ng/mL | Not explicitly stated, but applied to samples with a median of 20 µg/L (20 ng/mL) |
| Limit of Detection (LOD) | ~0.2 ng/mL[2][3] | 5 µg/L (5 ng/mL)[1] |
| Limit of Quantification (LOQ) | ~0.7 ng/mL[3] | Not explicitly stated |
| Recovery | 99 - 110%[2][3] | Not explicitly stated |
| Precision (%RSD) | ≤ 5.3%[2][3] | 4.9 - 13.4%[1] |
*Data for S-Benzylmercapturic Acid (S-BMA), a structurally similar mercapturic acid, is used as a representative for the new LC-MS/MS method for S-p-TMA.
Delving into the Methodologies: Experimental Protocols
The following sections provide a detailed overview of the experimental procedures for both the new LC-MS/MS method and the traditional GC-MS method.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is based on the validated analysis of a similar mercapturic acid, S-Benzylmercapturic Acid.[2][3]
1. Sample Preparation:
-
Urine samples are subjected to solid-phase extraction (SPE) for purification and concentration of the analyte.[2][3]
-
The SPE cartridges are washed with acetone to remove potential interferences.[2][3]
2. Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a reversed-phase column using a gradient elution program.[2][3]
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2][3]
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor and product ion transitions for the analyte and an internal standard.
Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This established method provides reliable quantification of S-p-TMA.[1]
1. Sample Preparation:
-
Urine samples are acidified.[1]
-
An internal standard (S-(p-fluoro)-phenylmercapturic acid) is added to the samples.[1]
-
The analyte and internal standard are extracted from the urine using ethyl acetate.[1]
-
The extracted compounds are derivatized with diazomethane to form their methyl ethers, which are more volatile and suitable for GC analysis.[1]
2. Chromatographic Separation:
-
The derivatized extract is injected into a gas chromatograph.
-
Separation is performed on a capillary column.
3. Mass Spectrometric Detection:
-
The separated compounds are detected by a mass selective detector.[1]
Visualizing the Workflow and Logic
To further clarify the methodologies and their relationships, the following diagrams have been generated.
Caption: Comparative experimental workflows for S-p-TMA determination.
Caption: Metabolic pathway of toluene to S-p-TMA.
References
- 1. Gas chromatographic method for the simultaneous determination of S-p-toluylmercapturic acid and S-phenylmercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
S-p-Tolylmercapturic Acid: A Superior Biomarker for Toluene Exposure Assessment
A comparison of S-p-Tolylmercapturic Acid with traditional biomarkers in the monitoring of airborne toluene levels.
This guide provides a comprehensive comparison of this compound (S-p-TMA) with established biomarkers of toluene exposure, namely hippuric acid and o-cresol. It is intended for researchers, scientists, and drug development professionals involved in occupational and environmental toxicology, as well as biomarker discovery. This document synthesizes experimental data to objectively evaluate the performance of S-p-TMA and offers detailed methodologies for its analysis.
Introduction
Toluene is a widely used industrial solvent, and monitoring occupational and environmental exposure is crucial for safeguarding human health. Biological monitoring of exposure (BME) relies on the measurement of the toxic substance or its metabolites in biological samples. For decades, urinary hippuric acid and o-cresol have been the most commonly used biomarkers for toluene exposure. However, these traditional markers suffer from limitations, including high background levels and low specificity, particularly at low exposure concentrations.
Recent research has highlighted the potential of this compound (S-p-TMA), a minor metabolite of toluene, as a more sensitive and specific biomarker. This guide will delve into the correlation of S-p-TMA with airborne toluene levels, comparing its performance with hippuric acid and o-cresol based on available experimental data.
Performance Comparison of Toluene Biomarkers
The superiority of S-p-TMA as a biomarker for toluene exposure is evident when comparing its analytical sensitivity and specificity against traditional markers. Several studies have demonstrated a strong correlation between airborne toluene concentrations and urinary S-p-TMA levels, even at low exposure levels where hippuric acid and o-cresol may not be reliable indicators.
A key advantage of S-p-TMA is its negligible presence in the urine of unexposed individuals. In contrast, hippuric acid is a natural component of urine, leading to high background levels that can mask the contribution from toluene exposure, especially at concentrations below 50 ppm. Similarly, o-cresol can also be present from dietary sources or other environmental exposures.
The data presented in the following table is derived from a study of workers occupationally exposed to toluene, providing a direct comparison of biomarker levels in relation to a median airborne toluene concentration of 63 ppm.
| Parameter | Airborne Toluene | Urinary S-p-TMA | Urinary Hippuric Acid | Urinary o-Cresol | Toluene in Blood |
| Median Concentration | 63 ppm | 20.4 µg/L | 2.3 g/L | 2.3 mg/L | 804 µg/L |
| Concentration Range | 13 - 151 ppm | Not specified | Not specified | Not specified | Not specified |
| Detectable in Controls? | Not applicable | No | Yes | Yes | Not specified |
Data from a study on 33 workers occupationally exposed to toluene.[1]
Another study focusing on benzylmercapturic acid (BMA), a related mercapturic acid metabolite of toluene, showed it had a higher correlation coefficient (r = 0.7) with airborne toluene compared to hippuric acid (r = 0.6) and o-cresol (r = 0.6).[2] This further supports the utility of mercapturic acids as more reliable indicators of toluene exposure.
Experimental Protocols
Accurate and reliable measurement of biomarkers is fundamental to exposure assessment. This section details the methodologies for the analysis of airborne toluene and urinary this compound.
Measurement of Airborne Toluene
The following protocol is based on the NIOSH Method 4000 for the determination of toluene in air using diffusive samplers.
1. Sample Collection:
-
Use commercially available diffusive samplers containing activated charcoal as the adsorbent.
-
Remove the sampler from its packaging and record the start time.
-
Attach the sampler to the worker's breathing zone for the duration of the work shift (up to 8 hours).
-
After sampling, seal the sampler immediately and record the end time.
2. Sample Preparation:
-
In a fume hood, carefully break open the sampler and transfer the activated charcoal to a small vial.
-
Add 1.0 mL of carbon disulfide (CS₂) to the vial to desorb the toluene from the charcoal.
-
Cap the vial and gently agitate it for 30 minutes.
3. Instrumental Analysis (Gas Chromatography with Flame Ionization Detection - GC-FID):
-
Column: Capillary column suitable for volatile organic compound analysis (e.g., 30 m x 0.32 mm ID, 0.5 µm film thickness, with a non-polar stationary phase).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 4 minutes, then ramped to 150°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
4. Quantification:
-
Prepare a series of calibration standards of toluene in carbon disulfide.
-
Analyze the standards and samples by GC-FID.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of toluene in the samples from the calibration curve.
-
Calculate the airborne concentration of toluene in ppm or mg/m³ based on the sampling time and the sampler's uptake rate.
Measurement of Urinary this compound (S-p-TMA)
This protocol describes a general method for the analysis of S-p-TMA in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Hydrolysis (optional but recommended to cleave conjugates): To 1 mL of urine, add an internal standard (e.g., deuterated S-p-TMA) and a strong base (e.g., NaOH) and heat to hydrolyze any conjugated forms of S-p-TMA. Neutralize the sample with acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the S-p-TMA from the cartridge with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
2. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with a low percentage of mobile phase B and gradually increase the concentration to elute S-p-TMA.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for S-p-TMA and its internal standard. For S-p-TMA, a common transition is m/z 254 -> 125.
-
Optimization: Optimize cone voltage and collision energy to maximize the signal intensity for the selected transitions.
-
3. Quantification:
-
Prepare calibration standards of S-p-TMA in blank urine and process them in the same way as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of S-p-TMA to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of S-p-TMA in the urine samples from the calibration curve.
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of toluene and the analytical workflow for S-p-TMA, the following diagrams are provided.
Caption: Metabolic pathway of toluene to this compound.
Caption: Experimental workflow for the analysis of urinary S-p-TMA.
Conclusion
The evidence strongly suggests that this compound is a more sensitive and specific biomarker for assessing exposure to toluene compared to the traditional markers, hippuric acid and o-cresol. Its low to non-existent background levels in unexposed individuals and strong correlation with airborne toluene concentrations, particularly at low levels, make it an invaluable tool for occupational and environmental health monitoring. The detailed experimental protocols provided in this guide offer a foundation for laboratories to establish reliable and accurate methods for the analysis of this important biomarker. The adoption of S-p-TMA in routine biological monitoring programs has the potential to significantly improve the assessment of toluene-related health risks.
References
A Head-to-Head Comparison: S-p-Tolylmercapturic Acid vs. o-Cresol for Monitoring Toluene Exposure
For researchers, scientists, and drug development professionals, accurate monitoring of toluene exposure is critical for assessing potential toxicity and ensuring occupational safety. This guide provides an objective comparison of two prominent urinary biomarkers: S-p-Tolylmercapturic acid (S-PTA) and o-cresol, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate biomarker for specific research and monitoring needs.
Toluene, a widely used industrial solvent, is metabolized in the body into various compounds that can be measured to estimate exposure levels. Among these, hippuric acid has been traditionally used, but its lack of specificity has led to the investigation of more reliable biomarkers. This guide focuses on a comparative analysis of this compound, a product of the glutathione conjugation pathway, and o-cresol, a minor metabolite of toluene's aromatic ring oxidation.
Quantitative Data Comparison
The selection of a biomarker is heavily reliant on its performance characteristics. The following tables summarize key quantitative data from various studies, comparing the efficacy of S-PTA and o-cresol in monitoring toluene exposure.
| Performance Metric | This compound (S-PTA) | o-Cresol | Notes |
| Correlation with Airborne Toluene (r-value) | Generally higher correlation reported in some studies. | Good correlation, particularly at low exposure levels[1]. Some studies show slightly lower correlation than other biomarkers like urinary toluene[2]. | The correlation coefficient (r) indicates the strength of the linear relationship between the biomarker concentration and the level of toluene in the air. |
| Specificity | Considered highly specific as it is a direct product of toluene metabolism via the glutathione pathway. Not detected in the urine of unexposed individuals[3]. | Less specific due to potential confounding from sources like diet and smoking[2]. Background levels can be detected in unexposed individuals[4]. | Specificity is crucial to ensure that the measured biomarker is solely indicative of toluene exposure. |
| Sensitivity | High sensitivity, allowing for the detection of low levels of toluene exposure. | Considered a sensitive index for low-level toluene exposure[1]. | Sensitivity refers to the ability of the biomarker to detect small amounts of toluene exposure. |
| Influence of Smoking | Not significantly influenced by smoking. | Smoking habits can significantly increase urinary o-cresol levels, potentially leading to an overestimation of toluene exposure[2]. | This is a critical consideration for studies involving populations with varying smoking habits. |
Table 1: Comparison of Performance Metrics for S-PTA and o-Cresol
| Study Population | Toluene Exposure Level | S-PTA Concentration (µg/L) | o-Cresol Concentration (mg/g creatinine) | Reference |
| Workers occupationally exposed to toluene | Median: 63 ppm (range: 13-151 ppm) | Median: 20.4 | Median: 2.3 | [3] |
| Rotogravure printing workers | Median: 48 mg/m³ (range: 6.0-162.0 mg/m³) | Not Reported | Median: 0.185 (range: 0.032-0.948) | [2] |
| Control subjects (unexposed) | Median: 0.021 mg/m³ | Not detectable | Median: 0.027 | [2][3] |
Table 2: Reported Concentrations of S-PTA and o-Cresol in Exposed and Unexposed Individuals
Toluene Metabolic Pathway
Understanding the metabolic fate of toluene is fundamental to appreciating the origin and relevance of each biomarker. Toluene is primarily metabolized in the liver through two main pathways. The major pathway involves the oxidation of the methyl group, leading to the formation of benzoic acid and subsequently hippuric acid. A minor, but highly specific, pathway involves the oxidation of the aromatic ring by cytochrome P450 enzymes, leading to the formation of cresols. Additionally, toluene can be metabolized via conjugation with glutathione, a reaction catalyzed by glutathione S-transferases, resulting in the formation of mercapturic acids, including S-PTA.
Caption: Metabolic pathways of toluene leading to the formation of o-cresol and this compound.
Experimental Protocols
Accurate quantification of S-PTA and o-cresol is paramount for reliable exposure assessment. Below are detailed methodologies for their determination in urine samples.
Quantification of this compound in Urine by HPLC-MS/MS
This method offers high sensitivity and specificity for the detection of S-PTA.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Take a 1 mL aliquot of the supernatant.
-
Add an internal standard (e.g., a stable isotope-labeled S-PTA).
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge with methanol and water. Load the sample, wash with a weak organic solvent, and elute the analyte with a stronger organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically around 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both S-PTA and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of S-PTA of known concentrations.
-
The concentration of S-PTA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification of o-Cresol in Urine by GC-MS
This is a well-established method for the analysis of o-cresol.
-
Sample Preparation (Acid Hydrolysis):
-
Take a 1-5 mL aliquot of urine in a screw-capped glass tube.
-
Add a known amount of an internal standard (e.g., a deuterated o-cresol).
-
Add a strong acid, such as concentrated hydrochloric acid, to hydrolyze the glucuronide and sulfate conjugates of o-cresol to its free form.
-
Heat the sample in a water bath at approximately 95-100°C for 1-2 hours.
-
Cool the sample to room temperature.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Vortex or shake the mixture vigorously to extract the o-cresol into the organic phase.
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
-
Derivatization (Optional but Recommended):
-
To improve the chromatographic properties and sensitivity, the extracted o-cresol can be derivatized. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar trimethylsilyl ether.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detector: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of o-cresol and the internal standard.
-
-
Quantification:
-
A calibration curve is prepared using standards of o-cresol.
-
The concentration of o-cresol in the samples is calculated based on the ratio of the peak area of the analyte to that of the internal standard.
-
Experimental Workflow for Toluene Exposure Monitoring
The following diagram illustrates a typical workflow for a study investigating toluene exposure using urinary biomarkers.
References
Evaluating the Specificity of S-p-Tolylmercapturic Acid as a Biomarker for Toluene Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of S-p-Tolylmercapturic Acid (p-TMA) as a biomarker for toluene exposure. It compares p-TMA with other established and emerging biomarkers, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and analytical workflows to aid researchers in selecting the most appropriate biomarker for their studies.
Introduction to Toluene Biomarkers
Toluene is a widely used industrial solvent and a common environmental pollutant. Accurate assessment of human exposure to toluene is crucial for understanding its potential health effects and for occupational safety monitoring. Biological monitoring of exposure involves the measurement of toluene or its metabolites in biological samples, such as urine or blood. An ideal biomarker should be sensitive, specific, and its concentration should correlate well with the exposure level.
Historically, urinary hippuric acid and o-cresol have been the most commonly used biomarkers for toluene exposure. However, their specificity has been a significant concern, leading to the investigation of more specific metabolites, such as mercapturic acids. This guide focuses on this compound (p-TMA), a minor metabolite of toluene, and compares its performance with other key biomarkers.
Toluene Metabolism and Biomarker Formation
Toluene is primarily metabolized in the liver. The major metabolic pathway involves the oxidation of the methyl group, leading to the formation of benzoic acid, which is then conjugated with glycine to form hippuric acid. Minor pathways include the oxidation of the aromatic ring to form cresols and the conjugation with glutathione (GSH) to produce mercapturic acids.
The formation of p-TMA occurs through the aromatic oxidation of toluene to an arene oxide intermediate, which is then conjugated with glutathione. In contrast, S-benzylmercapturic acid (BMA) is formed from the side-chain oxidation of toluene.
A Comparative Analysis of S-p-Tolylmercapturic Acid (S-p-TMA) Excretion Across Diverse Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of S-p-Tolylmercapturic Acid (S-p-TMA) excretion, a key biomarker for toluene exposure. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing metabolic and experimental workflows, this document aims to be a valuable resource for researchers in toxicology, occupational health, and drug metabolism.
Quantitative Data on S-p-TMA Excretion
The urinary excretion of S-p-TMA is a reliable indicator of toluene exposure. The following table summarizes a key finding from a study comparing occupationally exposed workers to a non-exposed control group. Data on the impact of smoking and variations across different geographical or ethnic populations are still emerging, representing a gap in the current research landscape.
| Population Group | Number of Subjects | Median S-p-TMA Concentration (µg/L) | Notes |
| Occupationally Exposed Workers | 33 | 20.4[1] | Exposed to a median ambient air concentration of 63 ppm toluene. |
| Non-Exposed Control Group | 10 | Not Detectable[1] | |
| German Biological Tolerance Value (BAT) | N/A | ~50 | Corresponds to the biological tolerance value for toluene in blood.[1] |
Toluene Metabolism and S-p-TMA Formation
Toluene, upon absorption, undergoes metabolism primarily in the liver. A minor but significant pathway involves the formation of mercapturic acids. This pathway is crucial for understanding the excretion of S-p-TMA as a biomarker. The initial step involves the oxidation of the aromatic ring of toluene by cytochrome P450 enzymes to form an epoxide. This reactive intermediate is then conjugated with glutathione (GSH) by glutathione S-transferase (GST). Subsequent enzymatic cleavage of glutamate and glycine residues, followed by N-acetylation, results in the formation of this compound, which is then excreted in the urine.[2][3]
Experimental Protocols for S-p-TMA Analysis
The accurate quantification of S-p-TMA in urine is essential for its use as a biomarker. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A common workflow for the analysis of urinary S-p-TMA involves the following steps:
-
Sample Collection: Collection of urine samples, typically post-shift for occupational exposure studies.
-
Acidification: Acidification of the urine sample to protonate the acidic S-p-TMA molecule.
-
Internal Standard Spiking: Addition of a known amount of an isotopically labeled internal standard (e.g., deuterated S-p-TMA) to correct for analytical variability.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex urine matrix.
-
Derivatization (for GC-MS): Conversion of the non-volatile S-p-TMA into a more volatile derivative (e.g., by esterification) to make it suitable for GC analysis.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the analytical instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of S-p-TMA. After derivatization to increase volatility, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the target analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of S-p-TMA without the need for derivatization. The urine extract is injected into the liquid chromatograph, where S-p-TMA is separated from other components in the mixture. The eluent from the LC column is then introduced into the tandem mass spectrometer. In the first mass analyzer, the parent ion of S-p-TMA is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for quantification.
References
- 1. Monitoring of urine trans, trans-muconic acid level among smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of S-p-Tolylmercapturic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of S-p-Tolylmercapturic Acid, ensuring compliance and minimizing risk.
I. Personal Protective Equipment (PPE) and Waste Classification
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of the compound suggests that it should be handled with care to avoid skin and eye contact, as well as inhalation.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any potential dust or aerosols. |
Waste Classification:
Based on the characteristics of analogous compounds, this compound waste should be classified as hazardous chemical waste . This classification is primarily due to its potential to be an irritant and harmful to aquatic life.[1] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
II. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep it separate from strong oxidizing agents, strong bases, and metals to avoid potentially hazardous reactions.[1]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with acidic and sulfur-containing organic compounds.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The primary hazards (e.g., "Irritant")
-
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the storage area locked and accessible only to authorized personnel.[2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and regulatory violations.
-
The ultimate disposal method will likely be incineration at an approved waste disposal plant.[1][2]
III. Experimental Workflow for Disposal Decision
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Logistical Guidance for Handling S-p-Tolylmercapturic Acid
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data, a conservative approach to PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), chemical safety goggles are recommended. A face shield should be worn in conjunction with goggles when handling larger quantities or for procedures with a significant splash hazard. |
| Hand Protection | Chemically resistant gloves are mandatory. Given the aromatic and acidic nature of the compound, nitrile or neoprene gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or holes before use and change them frequently, especially if contamination is suspected. |
| Skin and Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are required in the laboratory. |
| Respiratory Protection | All handling of S-p-Tolylmercapturic Acid, especially in solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or if there is a potential for exposure outside of a controlled environment, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge should be used. A written respiratory protection program should be in place. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
2.1 Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
The storage container should be tightly sealed to prevent the release of any potential odors. Mercaptans are known for their strong, unpleasant smells.
-
Keep the container in a secondary containment tray to mitigate spills.
2.2 Handling and Use:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.
-
Weighing: If the compound is a solid, weigh it out in the chemical fume hood to minimize the risk of inhaling fine particles. Use a draft shield if necessary to ensure accurate measurement.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
General Use: All manipulations of the compound should be performed within the fume hood. Avoid direct contact with the skin, eyes, and clothing.
2.3 Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or if you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials and disposable PPE (gloves, etc.), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate the key logistical and safety procedures for handling this compound.
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
